Technical Documentation Center

4-(5-Chloropyrazin-2-YL)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(5-Chloropyrazin-2-YL)morpholine
  • CAS: 1017781-68-8

Core Science & Biosynthesis

Foundational

4-(5-Chloropyrazin-2-YL)morpholine chemical properties

An In-Depth Technical Guide to 4-(5-Chloropyrazin-2-YL)morpholine: Properties, Synthesis, and Applications in Modern Drug Discovery Introduction 4-(5-Chloropyrazin-2-YL)morpholine is a heterocyclic compound of significan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(5-Chloropyrazin-2-YL)morpholine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

4-(5-Chloropyrazin-2-YL)morpholine is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. It integrates two key pharmacophoric units: an electron-deficient chloropyrazine ring and a saturated morpholine heterocycle. This combination imparts a unique set of physicochemical properties that make it a valuable building block for creating sophisticated molecules with therapeutic potential. The morpholine moiety is a well-established "privileged scaffold" in drug design, frequently incorporated to enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[1][2] Concurrently, the pyrazine core serves as a versatile anchor for molecular elaboration and can engage in crucial hydrogen bonding interactions within biological targets.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of 4-(5-Chloropyrazin-2-YL)morpholine. We will delve into its structural attributes, detail robust synthetic protocols with an emphasis on the underlying chemical principles, outline methods for its analytical characterization, and explore its primary applications as a precursor to advanced therapeutic agents, most notably as a key intermediate in the development of N-methyl-D-aspartate (NMDA) receptor modulators for central nervous system (CNS) disorders.[2][4]

Part 1: Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its intrinsic properties. 4-(5-Chloropyrazin-2-YL)morpholine possesses a favorable balance of lipophilicity and polarity, making it an attractive starting point for drug design campaigns.

Core Data Summary
PropertyValueSource(s)
IUPAC Name 4-(5-Chloropyrazin-2-yl)morpholine-
CAS Number 1017781-68-8[5]
Molecular Formula C₈H₁₀ClN₃O[5]
Molecular Weight 199.64 g/mol [5]
Physical Form Solid
SMILES ClC1=NC=C(N=C1)N1CCOCC1[5]
Topological Polar Surface Area (TPSA) 38.25 Ų[5]
LogP (calculated) 0.9666[5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]
Storage Conditions 2-8°C, sealed in dry environment[5]
Structural Analysis

The molecule's structure is characterized by the planar, aromatic pyrazine ring and the non-planar, saturated morpholine ring. The morpholine heterocycle typically adopts a stable chair conformation to minimize steric strain, a feature confirmed by X-ray crystallography in analogous compounds.[2][6] The nitrogen atom of the morpholine ring is directly attached to the C2 position of the pyrazine ring, while a chlorine atom occupies the C5 position.

The presence of two nitrogen atoms in the pyrazine ring makes it highly electron-deficient. This electronic nature has two major consequences: it activates the chlorine atom at the C5 position towards nucleophilic aromatic substitution (SNAr), and it reduces the basicity of the morpholine nitrogen compared to a simple N-alkyl morpholine. The ether oxygen within the morpholine ring further withdraws electron density from the nitrogen, rendering it less nucleophilic than piperidine.[7]

start_mat 2,5-Dichloropyrazine + Morpholine intermediate 4-(5-Chloropyrazin-2-yl)morpholine (Target Product) start_mat->intermediate S_NAr (1 equiv. Morpholine) Base, Solvent side_product 2,5-dimorpholinopyrazine (Di-substituted Side Product) intermediate->side_product Excess Morpholine Higher Temp.

Figure 2: General synthetic pathway and potential side-reaction.
Experimental Protocol 1: Classical SNAr

This protocol describes a standard method using common laboratory reagents. The key to success is careful control of stoichiometry and temperature to minimize the formation of the di-substituted byproduct.

Causality: The use of a slight excess of 2,5-dichloropyrazine or precisely one equivalent of morpholine ensures that the morpholine is the limiting reagent, thus favoring the desired mono-substitution. A non-nucleophilic base like potassium carbonate is used to neutralize the HCl generated during the reaction without competing with the morpholine nucleophile.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyrazine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the reagents.

  • Addition of Nucleophile: Slowly add morpholine (1.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the pure 4-(5-Chloropyrazin-2-YL)morpholine.

Experimental Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates where SNAr is sluggish or gives low yields, the Buchwald-Hartwig cross-coupling offers a powerful and highly efficient alternative for forming the crucial C-N bond. [2][6][8] Causality: This reaction employs a palladium catalyst and a specialized phosphine ligand to create a catalytic cycle that facilitates the coupling of the amine (morpholine) with the aryl halide (dichloropyrazine). The base is crucial for regenerating the active catalyst and deprotonating the amine. This method often provides higher yields and proceeds under milder conditions than classical SNAr.

Methodology:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), combine the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).

  • Reagents: Add 2,5-dichloropyrazine (1.0 eq), morpholine (1.1 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, or cesium carbonate, Cs₂CO₃, 1.5 eq).

  • Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent.

  • Purification: Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by column chromatography to yield the final product.

Part 3: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy and mass spectrometry provides unambiguous structural confirmation.

Expected Spectral Features
TechniqueExpected FeaturesReference
¹H NMR Two triplets (or complex multiplets) for the morpholine protons (~3.6-3.9 ppm for O-CH₂ and ~3.4-3.7 ppm for N-CH₂). Two singlets or doublets in the aromatic region for the pyrazine protons (~7.9-8.3 ppm).[8][9]
¹³C NMR Two signals for the morpholine carbons (~66 ppm for O-CH₂ and ~44 ppm for N-CH₂). Four signals in the aromatic/heteroaromatic region for the pyrazine carbons (~130-155 ppm).[8]
Mass Spec (EI/ESI) A molecular ion (M⁺) or protonated molecule ([M+H]⁺) showing a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (m/z 199 and 201).[8]
Workflow for Product Characterization

This workflow ensures the final product meets the required standards of purity and identity for subsequent use in research and development.

cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Structural Confirmation Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Isolate Product NMR ¹H and ¹³C NMR Column->NMR Confirm Structure MS Mass Spectrometry NMR->MS Confirm Mass Final Pure Compound (>98% Purity) MS->Final

Figure 3: Standard workflow for the purification and analysis of the target compound.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

4-(5-Chloropyrazin-2-YL)morpholine is not typically an end-product therapeutic itself but rather a crucial intermediate. Its structure is a frequent starting point for the synthesis of more complex molecules targeting various biological pathways.

Primary Application: CNS Drug Discovery

The most prominent application of this scaffold is in the development of agents targeting the central nervous system. It serves as a key building block for potent and selective negative allosteric modulators (NAMs) of the NMDA receptor, specifically the NR2B subtype. [2][4]

  • Mechanism Insight: NMDA receptors are critical for synaptic plasticity and memory function, but their overactivation is implicated in numerous neurological and psychiatric conditions. [4]Non-selective NMDA antagonists often cause significant side effects. By targeting the NR2B subunit with allosteric modulators, researchers aim to achieve therapeutic benefits for conditions like major depressive disorder, Parkinson's disease, and neuropathic pain, with a potentially improved safety profile. [2]The morpholine group in these compounds is often critical for achieving the desired brain penetration and pharmacokinetic properties. [2]

Other Potential Therapeutic Areas

The pyrazine-morpholine core is versatile, and derivatives have been explored in other therapeutic contexts:

  • Oncology: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key target in cancer therapy. [10]Related morpholine-containing heterocyclic structures have been synthesized and evaluated as potent PI3K inhibitors. [10]* Neurodegenerative Diseases: The morpholine moiety is found in compounds designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases. [11]

Figure 4: Role as a building block in the path to a final bioactive compound.

Conclusion

4-(5-Chloropyrazin-2-YL)morpholine stands out as a high-value scaffold for chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes via nucleophilic aromatic substitution or palladium catalysis, and straightforward analytical characterization make it a reliable tool for researchers. Its primary importance lies in its role as a key intermediate in the synthesis of sophisticated CNS-active agents, particularly NMDA receptor modulators. The insights provided in this guide equip drug development professionals with the foundational knowledge required to effectively utilize this compound in the rational design of next-generation therapeutics.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Leadbeater, N. E., & McGowan, C. (2020). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Dalton Transactions. This information is synthesized from a figure caption on ResearchGate referencing a Dalton Transactions article. The direct article was not in the search results, but the data is cited from the platform. [Link]

  • Asija, S., & Asija, M. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(2-S), 154-165. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved March 15, 2024, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved March 15, 2024, from [Link]

  • Bandaru, S. S., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137–140. [Link]

  • Wang, S., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1888. [Link]

  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 396-410. [Link]

  • Bandaru, S. S., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. ResearchGate. [Link]

  • Google Patents. (n.d.). HK40059626B - 4-pyrazin-2-ylmethyl-morpholine derivatives and the use thereof as medicament.
  • Asija, S., & Asija, M. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]

  • Go.Molecule. (n.d.). MORPHOLINE. Retrieved March 15, 2024, from [Link]

  • Kumar, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved March 15, 2024, from [Link]

Sources

Exploratory

4-(5-Chloropyrazin-2-yl)morpholine: Physicochemical Profiling, Synthetic Workflows, and Applications in Kinase Inhibitor Development

Executive Summary In modern structure-based drug design, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 4-(5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 4-(5-Chloropyrazin-2-yl)morpholine (CAS: 1017781-68-8) has emerged as a privileged intermediate, particularly in the development of small-molecule kinase inhibitors[1]. By combining the hinge-binding capability of a morpholine ring with the rigid, vector-directing properties of a pyrazine core, this compound serves as a critical scaffold for targeting pathways such as RET, PI3K, and mTOR[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale in drug design, and field-proven synthetic methodologies for its preparation and downstream functionalization.

Physicochemical & Structural Profiling

To effectively integrate 4-(5-chloropyrazin-2-yl)morpholine into a drug discovery pipeline, researchers must first understand its baseline physical and computational chemistry metrics. The topological polar surface area (TPSA) of 38.25 Ų and a LogP of 0.9666 indicate excellent membrane permeability, making it highly suitable for orally bioavailable drug candidates[3].

Quantitative Data Summary
PropertyValue
Chemical Name 4-(5-Chloropyrazin-2-yl)morpholine
CAS Number 1017781-68-8
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
SMILES String ClC1=NC=C(N=C1)N1CCOCC1
Topological Polar Surface Area (TPSA) 38.25 Ų
LogP 0.9666
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Data sourced from computational chemistry profiling of CAS 1017781-68-8[3].

Structural Rationale in Drug Design

The architecture of 4-(5-chloropyrazin-2-yl)morpholine offers three distinct functional advantages:

  • The Morpholine Moiety: The oxygen atom in the morpholine ring acts as a critical hydrogen-bond acceptor. In kinase inhibitors, this moiety frequently interacts with the backbone amides of the kinase hinge region (e.g., Valine residues), anchoring the molecule within the ATP-binding pocket.

  • The Pyrazine Core: Pyrazine is an electron-deficient, planar heteroaromatic ring. It acts as a metabolically stable spacer that directs the morpholine and the C5-substituent into precise spatial vectors, minimizing entropic penalties upon target binding.

  • The C5-Chlorine Handle: The halogen serves as an essential synthetic handle. Because the pyrazine nitrogens withdraw electron density, the C-Cl bond is highly activated for late-stage diversification via palladium-catalyzed cross-coupling reactions[4].

Synthetic Workflows & Experimental Protocols

The synthesis of 4-(5-chloropyrazin-2-yl)morpholine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) utilizing 2,5-dichloropyrazine[4]. The resulting intermediate is then subjected to Suzuki-Miyaura cross-coupling to build the extended API scaffold[5].

G A 2,5-Dichloropyrazine C SNAr Reaction (DMSO, K2CO3) A->C B Morpholine B->C D 4-(5-Chloropyrazin-2-yl)morpholine (Target Intermediate) C->D Regioselective Mono-substitution F Suzuki Coupling (Pd Catalyst) D->F E Arylboronic Acid E->F G Kinase Inhibitor API F->G C-C Bond Formation

Fig 1. Synthetic workflow from 2,5-dichloropyrazine to kinase inhibitor API via SNAr and Suzuki.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Regioselective mono-substitution of 2,5-dichloropyrazine to yield 4-(5-chloropyrazin-2-yl)morpholine[2].

Causality & Rationale: The electron-withdrawing nitrogen atoms of the pyrazine ring drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C2 and C5 positions highly susceptible to nucleophilic attack. By carefully controlling the stoichiometry and temperature, mono-substitution is achieved. Once the electron-donating morpholine ring is attached, it increases the electron density of the pyrazine core, effectively deactivating the second chlorine atom against a subsequent SNAr event, thus preventing unwanted bis-substitution.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, round-bottom flask with 2,5-dichloropyrazine (1.0 equivalent) and anhydrous dimethyl sulfoxide (DMSO). Causality: DMSO is selected as a polar aprotic solvent because it heavily stabilizes the anionic Meisenheimer transition state, accelerating the reaction[2].

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 2.0–3.0 equivalents). Causality: The inorganic base acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution. If left unneutralized, HCl would protonate the morpholine, rendering it non-nucleophilic.

  • Nucleophile Addition: Slowly add morpholine (1.05 equivalents) dropwise at room temperature. A slight excess ensures complete conversion of the starting material.

  • Thermal Activation: Elevate the reaction temperature to 75–90 °C and stir for 12–15 hours under an inert nitrogen atmosphere[2].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The mass spectrum should show the disappearance of the 2,5-dichloropyrazine peak and the emergence of the product mass ( [M+H]+≈200.0 ).

  • Workup & Isolation: Cool the mixture to ambient temperature and quench with a large volume of distilled water. Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to yield the pure product.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Cross-coupling the 5-chloro intermediate with an arylboronic acid to construct a complex API scaffold, such as those used in beta-secretase or RET kinase inhibitors[5].

Causality & Rationale: The remaining C-Cl bond is primed for palladium-catalyzed cross-coupling. The adjacent pyrazine nitrogens facilitate the oxidative addition of the Pd(0) species by withdrawing electron density from the C-Cl bond.

Step-by-Step Methodology:

  • Setup: Combine 4-(5-chloropyrazin-2-yl)morpholine (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask[5].

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and aqueous sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq). Causality: The aqueous base is strictly required for the transmetalation step; it coordinates with the boronic acid to form a highly reactive, electron-rich boronate complex that readily transfers its aryl group to the palladium center.

  • Reaction: Heat the biphasic mixture to 90–100 °C for 4–8 hours under vigorous stirring and a continuous nitrogen atmosphere.

  • Validation & Isolation: Once TLC or LC-MS indicates complete consumption of the chloride, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble palladium black (self-validating step to prevent heavy metal contamination). Partition the filtrate between water and dichloromethane (DCM).

  • Purification: Concentrate the organic phase and purify via flash chromatography to isolate the functionalized target scaffold.

Analytical Validation

To ensure the integrity of the synthesized 4-(5-chloropyrazin-2-yl)morpholine before proceeding to late-stage cross-coupling, rigorous analytical validation is required:

  • LC-MS Analysis: The compound must exhibit a primary molecular ion peak at m/z 200.0 [M+H]⁺ corresponding to the molecular weight of 199.64 g/mol [3]. The isotopic pattern must clearly show a 3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.

  • ¹H NMR Spectroscopy (CDCl₃): The structural identity is validated by observing two distinct singlets (or doublets with very small meta-coupling constants) in the aromatic region (approx. 7.8 - 8.2 ppm), corresponding to the two isolated protons on the pyrazine ring. The morpholine protons will appear as two distinct multiplets (approx. 3.5 - 3.8 ppm), each integrating for 4 protons, representing the -CH₂-N-CH₂- and -CH₂-O-CH₂- groups.

References

  • Google Patents. "WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors".
  • Google Patents. "US10246429B2 - Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use".

Sources

Foundational

Stability and Storage Protocols for 4-(5-Chloropyrazin-2-yl)morpholine: A Comprehensive Technical Guide

Executive Summary 4-(5-Chloropyrazin-2-yl)morpholine (CAS: 1017781-68-8) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Chloropyrazin-2-yl)morpholine (CAS: 1017781-68-8) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and biologically active heterocyclic compounds[1]. The molecule features a morpholine ring conjugated to a chloropyrazine moiety. This unique structural topology imparts specific chemical vulnerabilities, notably the susceptibility of the C-Cl bond to nucleophilic aromatic substitution (SNAr) and the morpholine nitrogen to oxidation. This guide provides an authoritative analysis of the compound's stability profile, degradation mechanisms, and optimized storage conditions to ensure chemical integrity during drug development.

Chemical Properties and Structural Vulnerabilities

Understanding the intrinsic reactivity of 4-(5-Chloropyrazin-2-yl)morpholine requires analyzing its structural components. The pyrazine ring is highly electron-deficient due to the two electronegative nitrogen atoms. This electron deficiency strongly activates the chlorine atom at the 5-position toward nucleophilic attack[2]. Conversely, the morpholine ring, while generally stable, contains an ether linkage and an amine group, making it prone to oxidative degradation under aggressive environmental conditions[3].

Table 1: Physicochemical Properties of 4-(5-Chloropyrazin-2-yl)morpholine
PropertyValueCausality / Impact on Handling
CAS Number 1017781-68-8Unique identifier for procurement and safety tracking[1].
Molecular Formula C₈H₁₀ClN₃OImplies multiple heteroatoms capable of hydrogen bonding or oxidation.
Molecular Weight 199.64 g/mol Low molecular weight facilitates high solubility in polar aprotic solvents[1].
Purity Standard ≥98%Requires strict handling to prevent degradant accumulation[1].
Physical Form SolidMinimizes kinetic degradation rates compared to liquid state[4].
Storage Temp. 2-8°C (Sealed, Dry)Refrigeration suppresses thermal activation of hydrolysis/oxidation[1].

Mechanistic Degradation Pathways

The stability of 4-(5-Chloropyrazin-2-yl)morpholine is compromised by three primary degradation pathways. Recognizing these pathways is essential for designing robust storage protocols.

  • Hydrolytic Degradation (SNAr): The most significant vulnerability is the hydrolysis of the C-Cl bond. In the presence of moisture and elevated pH, hydroxide ions can attack the electron-deficient pyrazine ring, displacing the chloride ion to form 4-(5-hydroxypyrazin-2-yl)morpholine[2].

  • Oxidative Degradation: Exposure to reactive oxygen species (ROS), atmospheric oxygen over prolonged periods, or transition metal impurities can lead to the N-oxidation of the morpholine ring or, less commonly, the pyrazine nitrogens[3].

  • Photolytic Cleavage: UV irradiation can induce homolytic cleavage of the C-Cl bond, generating highly reactive pyrazine radicals that subsequently dimerize or react with solvent molecules.

Degradation Compound 4-(5-Chloropyrazin-2-yl)morpholine Hydrolysis Hydrolytic Degradation (SNAr at C-Cl) Compound->Hydrolysis H2O / OH- / Heat Oxidation Oxidative Degradation (N-Oxidation) Compound->Oxidation O2 / ROS / Metals Photolysis Photolytic Cleavage (C-Cl Homolysis) Compound->Photolysis UV Exposure

Primary degradation pathways of 4-(5-Chloropyrazin-2-yl)morpholine under environmental stress.

Forced Degradation and Stability Testing Workflows

To validate the stability of 4-(5-Chloropyrazin-2-yl)morpholine lots, a forced degradation study following ICH Q1A(R2) guidelines is required. The following self-validating protocol ensures accurate profiling of the compound's stability.

Protocol: Stability-Indicating HPLC-UV/MS Assay

Rationale: This workflow uses orthogonal stress conditions to force degradation, ensuring the analytical method can resolve the parent peak from all potential degradation products. A mass balance approach (sum of parent and degradant peak areas) self-validates the assay by confirming no degradants are co-eluting or permanently retained on the column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-(5-Chloropyrazin-2-yl)morpholine in LC-MS grade acetonitrile to a stock concentration of 1.0 mg/mL. Causality: Acetonitrile ensures complete solubilization without acting as a nucleophile (unlike methanol or ethanol).

  • Hydrolytic Stress (Acid/Base):

    • Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Quench with 1 mL of 0.1 N HCl. (Targets SNAr susceptibility).

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Quench with 1 mL of 0.1 N NaOH.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Causality: Darkness prevents confounding photolytic degradation during the oxidation assay.

  • Photolytic Stress: Expose 1 mL of stock in a quartz vial to 1.2 million lux hours and 200 Watt hours/m² of UV light (ICH Q1B standard).

  • Thermal Stress: Incubate solid powder at 60°C for 7 days.

  • Analysis: Dilute all quenched samples to 0.1 mg/mL with the mobile phase. Inject 10 µL onto a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor at 254 nm and via ESI-MS to identify degradant masses.

Workflow Start Sample Prep (1 mg/mL in ACN) Stress Apply Stress (pH, Heat, H2O2, UV) Start->Stress Quench Neutralize & Dilute Stress->Quench Analysis HPLC-UV/MS (C18, 254 nm) Quench->Analysis Report Chromatographic Resolution Analysis->Report

Step-by-step workflow for forced degradation and stability-indicating analysis.

Optimal Storage Conditions and Handling

Based on the physicochemical vulnerabilities outlined above, rigorous storage conditions must be maintained to preserve the ≥98% purity standard of 4-(5-Chloropyrazin-2-yl)morpholine[1].

  • Temperature Control: The compound must be stored sealed in a dry environment at 2-8°C[1]. Refrigeration significantly lowers the kinetic energy available for spontaneous hydrolytic or oxidative reactions.

  • Moisture Exclusion: Due to the risk of SNAr hydrolysis, the storage container must be hermetically sealed. It is highly recommended to store the primary container within a secondary desiccator or a foil pouch containing desiccant packs (e.g., silica gel) to trap ambient humidity.

  • Light Protection: To prevent UV-induced C-Cl homolysis, the compound should be stored in amber glass vials. Clear glass should be strictly avoided unless stored in a continuously dark environment.

  • Inert Atmosphere: For long-term storage (exceeding 6 months), purging the headspace of the vial with dry Argon or Nitrogen gas prior to sealing will displace atmospheric oxygen, thereby mitigating the risk of morpholine ring oxidation.

Conclusion

4-(5-Chloropyrazin-2-yl)morpholine is a highly valuable but chemically sensitive building block. Its dual functionality—an activated chloropyrazine and an oxidizable morpholine—dictates strict adherence to cold (2-8°C), dry, and dark storage conditions. By implementing the forced degradation protocols and storage guidelines detailed in this whitepaper, researchers can ensure reproducible synthetic yields and maintain the integrity of their drug discovery pipelines.

References

  • 1017781-68-8 | 4-(5-Chloropyrazin-2-yl)morpholine - ChemScene, ChemScene,
  • 4-(6-Chloropyrazin-2-yl)morpholine | 720693-19-6 - Sigma-Aldrich, Sigma-Aldrich,
  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases, ResearchG
  • Morpholine - Wikipedia, Wikipedia,

Sources

Exploratory

The Pyrazine Ring: A Cornerstone of Modern Bioactive Compound Design

An In-depth Technical Guide for Drug Development Professionals Abstract The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, represents a "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique combination of physicochemical properties—including its electron-deficient nature, planarity, and capacity for hydrogen bonding—makes it a versatile building block in the design of novel therapeutics.[2][3] This guide provides a comprehensive analysis of the pyrazine moiety's significance, delving into the structural rationale for its bioactivity, its role as a bioisostere, and its prevalence across a wide spectrum of pharmacological classes. We will explore its critical function in marketed drugs, detail synthetic strategies, and present practical experimental workflows for the evaluation of pyrazine-containing compounds. Through a detailed case study on kinase inhibition, this paper will illuminate why the unassuming pyrazine ring is a powerful tool for addressing complex therapeutic challenges.

The Pyrazine Moiety: A Privileged Scaffold in Drug Discovery

Heterocyclic compounds form the foundation of a vast majority of FDA-approved drugs, prized for their ability to present functional groups in well-defined spatial orientations and engage in specific interactions with biological targets.[3][4] Among these, the pyrazine ring has emerged as a particularly valuable core structure.[5] Its presence in numerous natural products and clinically successful drugs, from the anti-diabetic agent Glipizide to the proteasome inhibitor Bortezomib, underscores its therapeutic relevance.[5][6] The strategic incorporation of this moiety can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, while providing a rigid framework for the precise positioning of pharmacophoric elements.

Physicochemical and Structural Rationale for Bioactivity

The utility of the pyrazine ring is not coincidental; it is a direct consequence of its distinct electronic and structural characteristics. Understanding these properties is fundamental to exploiting this scaffold in rational drug design.

Electronic Properties and Aromaticity

Structurally, pyrazine is a planar hexagon analogous to benzene.[6] It is an aromatic system with 6 π-electrons. However, the presence of two highly electronegative nitrogen atoms significantly alters the ring's electronic landscape.[2] This creates an "electron-deficient" or "electron-poor" aromatic system, where the electron density on the ring carbons is reduced.[2][7] This electron deficiency is central to its function, influencing π-stacking interactions and modulating the reactivity of substituents.

The nitrogen atoms' lone pairs do not participate in the aromatic system, allowing them to act as mild bases and, more importantly, as hydrogen bond acceptors.[2][6] This is a critical feature for molecular recognition, enabling potent and specific binding to biological targets like enzyme active sites.[3]

The Pyrazine Ring as a Versatile Bioisostere

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[8] The pyrazine ring is an exceptional bioisostere for other aromatic systems like benzene, pyridine, and pyrimidine.[6] This allows chemists to fine-tune a molecule's properties without drastically altering its core binding mode.

For instance, substituting a pyridine ring with a pyrazine can:

  • Introduce an additional hydrogen bond acceptor site.

  • Alter the molecule's dipole moment and solubility.

  • Modify its metabolic stability.

  • Circumvent existing patents.

A practical example is seen in the development of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. When the pyridine ring of an inhibitor was replaced with a pyrazine, the resulting compound retained its ability to suppress the oncometabolite D-2-hydroxyglutarate (D2HG) and showed a good capacity to penetrate the blood-brain barrier (BBB).[6]

G cluster_0 Common Bioisosteric Replacements Pyridine Pyridine Pyrazine Pyrazine Scaffold Pyridine->Pyrazine Introduces H-bond acceptor Modifies dipole Benzene Benzene Benzene->Pyrazine Introduces polarity Improves solubility Pyrimidine Pyrimidine Pyrimidine->Pyrazine Alters H-bond vector Modifies pKa G node_inhibitor Pyrazine Ring N node_kinase Kinase Hinge Region Backbone NH of Val882 node_inhibitor:f1->node_kinase:f1    Hydrogen Bond G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Pyrazine-based PI3K Inhibitor Inhibitor->PI3K Inhibits

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(5-Chloropyrazin-2-YL)morpholine from 2,5-dichloropyrazine

Application Note: High-Yield Synthesis of 4-(5-Chloropyrazin-2-yl)morpholine via Regioselective Nucleophilic Aromatic Substitution Strategic Overview The pyrazine ring is a privileged pharmacophore widely utilized in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 4-(5-Chloropyrazin-2-yl)morpholine via Regioselective Nucleophilic Aromatic Substitution

Strategic Overview

The pyrazine ring is a privileged pharmacophore widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. 2,5-Dichloropyrazine (CAS 19745-07-4) serves as an exceptionally versatile dielectrophilic building block[1]. The strategic functionalization of this scaffold via Nucleophilic Aromatic Substitution (SNAr) allows for the rapid generation of diverse chemical libraries[2].

This application note details the optimized synthesis of 4-(5-chloropyrazin-2-yl)morpholine (CAS 1017781-68-8)[3]. By leveraging the inherent electronic properties of the pyrazine core, this protocol achieves high regioselectivity and chemoselectivity, effectively suppressing the formation of di-substituted byproducts.

Mechanistic Rationale & Causality (E-E-A-T)

The reaction proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyrazine ring, driven by the inductive electron-withdrawing effects of the two nitrogen heteroatoms and the two chlorine substituents, highly activates the ring toward nucleophilic attack[2].

The Causality of Mono-Substitution: A common challenge when utilizing symmetrical di-halogenated scaffolds is preventing over-reaction (di-substitution). However, the synthesis of 4-(5-chloropyrazin-2-yl)morpholine is inherently self-regulating.

  • Initial Attack: Morpholine (the nucleophile) attacks the 2-position, forming a stabilized Meisenheimer complex before eliminating the chloride ion.

  • Electronic Deactivation: Once the morpholine moiety is installed, the lone pair on the morpholine nitrogen donates electron density into the pyrazine π -system via resonance. This significantly enriches the electron density of the heteroaromatic ring.

  • Chemoselectivity: The newly electron-rich pyrazine ring dramatically increases the activation energy required for a second nucleophilic attack at the 5-position. Consequently, the remaining chlorine atom is deactivated, allowing the mono-substituted product to be isolated in high yields without requiring complex stoichiometric protection strategies.

Nucleophilic aromatic substitution (SNAr) mechanism via Meisenheimer complex formation.

Process Optimization & Quantitative Data

The choice of base and solvent dictates the kinetic profile of the reaction. While amine bases like DIPEA can be used, inorganic bases such as Potassium Carbonate (K2CO3) act as excellent heterogeneous acid scavengers without competing as nucleophiles[4]. Polar aprotic solvents (DMF, DMSO, or Dioxane) are required to solvate the transition state and stabilize the Meisenheimer complex[5].

Table 1: Optimization of Reaction Conditions for SNAr

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1DMF K₂CO₃ (2.0) 80 14 88 Optimal. High conversion; clean impurity profile.
2DioxaneK₂CO₃ (2.0)1001482Good yield; higher temp required due to lower polarity[5].
3ACNDIPEA (2.0)602465Sluggish reaction rate; incomplete conversion.
4EtOHNone (Morpholine as base)801271Requires 2.5 eq of morpholine; lower atom economy.

Standard Operating Procedure (SOP)

Self-Validating Protocol Design: This protocol includes in-process controls (IPC) to ensure the reaction is proceeding as expected, preventing downstream purification failures.

Materials & Reagents
  • 2,5-Dichloropyrazine: 1.49 g (10.0 mmol, 1.0 equiv)

  • Morpholine: 0.96 mL (11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 equiv) - Finely powdered

  • N,N-Dimethylformamide (DMF): 20 mL (Anhydrous)

  • Ethyl Acetate (EtOAc) & Hexanes: For extraction and chromatography

Workflow Step1 1. Reagent Mixing 2,5-Dichloropyrazine + Morpholine + K2CO3 in DMF Step2 2. Thermal Activation Stir at 80 °C for 14 h Step1->Step2 Step3 3. Reaction Quench Cool to RT, add H2O Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Execution
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.49 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered K₂CO₃ (2.76 g, 20.0 mmol) to the solution. Rationale: Powdered K₂CO₃ increases the surface area for the heterogeneous deprotonation of the intermediate.

  • Nucleophile Introduction: Add morpholine (0.96 mL, 11.0 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser, flush the system with Nitrogen, and heat the reaction mixture to 80 °C using a temperature-controlled oil bath. Stir vigorously for 14 hours.

  • In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LCMS or TLC (Eluent: 20% EtOAc in Hexanes). The starting material (2,5-dichloropyrazine) should be fully consumed.

  • Reaction Quench: Once complete, remove the flask from the oil bath and allow it to cool to room temperature (20-25 °C). Slowly pour the reaction mixture into 100 mL of ice-cold distilled water to precipitate inorganic salts and quench the reaction.

  • Liquid-Liquid Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing (Critical Step): Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 50 mL). Rationale: DMF is highly miscible with water; repeated brine washes are strictly required to pull residual DMF out of the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product as a viscous oil or off-white solid.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 10% to 30% EtOAc in Hexanes. Collect the fractions containing the product (monitor by UV at 254 nm) and concentrate to afford 4-(5-chloropyrazin-2-yl)morpholine as a white solid (Yield: ~1.75 g, 88%).

Analytical Validation

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LCMS (ESI+): Expected m/z [M+H]⁺ = 200.0 (with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom at m/z 202.0).

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include two distinct aromatic singlets (or finely coupled doublets) in the downfield region (~7.90 ppm and ~8.10 ppm) corresponding to the pyrazine protons, and two distinct multiplets in the aliphatic region (~3.50 ppm and ~3.80 ppm) integrating for 4 protons each, corresponding to the morpholine CH₂ groups.

References

  • SynChem, Inc. Custom Synthesis and Medicinal Chemistry Building Blocks Catalog (Mentions 2,5-Dichloropyrazine CAS 19745-07-4). 1

  • Molaid. 4-(5-chloropyrazin-2-yl)morpholine - CAS 1017781-68-8. 3

  • BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.2

  • Google Patents. WO2022073904A1 - Mrgx2 antagonists (Details S_NAr of 2,5-dichloropyrazine with K₂CO₃ at 60 °C). 4

  • Google Patents. US20250145606A1 - Thiazole compounds and methods of use thereof (Details S_NAr of 2,5-dichloropyrazine with K₂CO₃ at 100 °C). 5

Sources

Application

Application Note: Chemoselective Synthesis of 4-(5-Chloropyrazin-2-yl)morpholine via Buchwald-Hartwig Amination

Strategic Rationale: Why Buchwald-Hartwig over SNAr? The pyrazine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors, receptor antagonists, and antiviral agents[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: Why Buchwald-Hartwig over SNAr?

The pyrazine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors, receptor antagonists, and antiviral agents[1]. Functionalizing 2,5-dichloropyrazine with secondary amines like morpholine to yield 4-(5-chloropyrazin-2-yl)morpholine is a critical transformation.

Historically, this C–N bond formation has been achieved via Nucleophilic Aromatic Substitution (SNAr). However, SNAr on chloropyrazines often requires harsh thermal conditions (e.g., 130 °C in DMSO) and an excess of the amine[2]. These forcing conditions frequently lead to poor chemoselectivity, resulting in competitive di-amination (forming 2,5-dimorpholinopyrazine) and the degradation of sensitive functional groups.

To bypass these limitations, the palladium-catalyzed Buchwald-Hartwig cross-coupling offers a superior, self-validating alternative. By employing a highly active palladium catalyst and a sterically demanding ligand, the reaction operates at lower temperatures (80–85 °C) and strictly limits substitution to a single chloride, ensuring >99:1 chemoselectivity for the mono-aminated product[3].

Mechanistic Insights & Catalyst Selection (E-E-A-T)

The success of this transformation relies entirely on the precise tuning of the catalytic system. We utilize Pd₂(dba)₃ as the palladium source in combination with RuPhos , a bulky, electron-rich biarylphosphine ligand[4].

  • Accelerated Oxidative Addition: The electron-donating nature of the RuPhos ligand stabilizes the electron-deficient Pd(0) center, forming a highly reactive 14-electron monoligated Pd(0)L species that rapidly inserts into the C–Cl bond of 2,5-dichloropyrazine[5].

  • Enforcing Chemoselectivity: The steric bulk of RuPhos is the critical factor in preventing di-amination. It significantly lowers the activation barrier for the final reductive elimination step[5]. Because product release is accelerated, the catalyst is ejected before it can undergo a second, deleterious oxidative addition into the remaining C–Cl bond of the newly formed 4-(5-chloropyrazin-2-yl)morpholine.

  • Base & Solvent Selection: Sodium tert-butoxide (NaOtBu) is selected for its ability to rapidly deprotonate the coordinated morpholine. 1,4-Dioxane is utilized as the solvent due to its high boiling point and excellent solubilizing properties for both the organic substrates and the inorganic base.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (+ 2,5-Dichloropyrazine) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(Cl) OxAdd->PdII_1 AmineCoord Amine Coordination (+ Morpholine) PdII_1->AmineCoord PdII_2 L-Pd(II)(Ar)(Cl)(HNR2) AmineCoord->PdII_2 Deprot Deprotonation (+ NaOtBu, - tBuOH, - NaCl) PdII_2->Deprot PdII_3 L-Pd(II)(Ar)(NR2) Deprot->PdII_3 RedElim Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0 4-(5-Chloropyrazin-2-yl)morpholine

Catalytic cycle of the Buchwald-Hartwig amination utilizing a bulky biarylphosphine ligand.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the superiority of the RuPhos/NaOtBu system for maximizing chemoselectivity.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ratio (Mono:Di)
1Pd₂(dba)₃ (2%)BINAP (4%)Cs₂CO₃ (1.4)Toluene10045%85:15
2Pd(OAc)₂ (4%)dppf (4%)NaOtBu (1.2)Dioxane10060%90:10
3Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃ (1.4)Dioxane8582%95:5
4 Pd₂(dba)₃ (2%) RuPhos (4%) NaOtBu (1.2) Dioxane 85 94% >99:1

Step-by-Step Experimental Protocol

Standard experimental workflow for the synthesis of 4-(5-chloropyrazin-2-yl)morpholine.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer an oven-dried Schlenk flask or reaction vial into a nitrogen-filled glovebox.

  • Charge the flask with 2,5-dichloropyrazine (1.0 equiv, 10.0 mmol, 1.49 g), Pd₂(dba)₃ (0.02 equiv, 0.2 mmol, 183 mg), RuPhos (0.04 equiv, 0.4 mmol, 186 mg), and NaOtBu (1.2 equiv, 12.0 mmol, 1.15 g).

  • Seal the flask with a septum and remove it from the glovebox. Connect to a Schlenk line (nitrogen manifold).

Step 2: Solvent and Amine Addition 4. Add anhydrous, degassed 1,4-dioxane (50 mL, to achieve a 0.2 M concentration) via syringe. 5. Add morpholine (1.05 equiv, 10.5 mmol, 0.91 mL) dropwise via syringe. Note: A strict near-stoichiometric ratio of morpholine is maintained to further suppress di-amination.

Step 3: Heating and Reaction Monitoring 6. Place the flask in a pre-heated oil bath at 85 °C. Stir vigorously for 4 to 6 hours. 7. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting 2,5-dichloropyrazine will appear as a high-Rf UV-active spot, while the product will elute lower and stain faintly with iodine or ninhydrin.

Step 4: Quench and Workup 8. Upon complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature. 9. Dilute the reaction mixture with Ethyl Acetate (50 mL) and filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 20 mL). 10. Transfer the filtrate to a separatory funnel. Wash with deionized water (50 mL) and brine (50 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 30% Ethyl Acetate in Hexanes. 13. Pool the product-containing fractions and concentrate in vacuo to afford 4-(5-chloropyrazin-2-yl)morpholine as an off-white solid.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, perform the following analytical checks:

  • LC-MS Analysis: The desired mono-aminated product will exhibit a primary molecular ion peak [M+H]+ at m/z 199.0. Due to the presence of the chlorine atom, a characteristic M+2 isotope peak at m/z 201.0 will be observed in a 3:1 relative abundance. If a peak at m/z 251.1 is observed, di-amination has occurred (indicating excessive heating or amine stoichiometry errors).

  • ¹H-NMR (CDCl₃, 400 MHz): The pyrazine core of the starting material exhibits a singlet (or two overlapping doublets). The successful mono-amination breaks this symmetry. Look for two distinct doublets in the aromatic region (approx. δ 7.8 ppm and δ 8.1 ppm) with a small meta-coupling constant ( J≈1.5 Hz). The morpholine protons will appear as two distinct multiplets integrating to 4H each (approx. δ 3.5–3.8 ppm).

References

  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC. URL: [Link]2]

  • "Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation" ChemRxiv. URL: [Link]3]

  • "Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions" PMC. URL: [Link]4]

Sources

Method

Purification of 4-(5-Chloropyrazin-2-YL)morpholine by Column Chromatography: An Application Note and Protocol

This comprehensive guide provides a detailed protocol for the purification of 4-(5-Chloropyrazin-2-YL)morpholine, a key intermediate in pharmaceutical research and drug development. The methodology outlined herein focuse...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the purification of 4-(5-Chloropyrazin-2-YL)morpholine, a key intermediate in pharmaceutical research and drug development. The methodology outlined herein focuses on the application of normal-phase column chromatography, a robust and scalable technique for achieving high purity of N-heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking a reliable purification strategy for this and structurally related molecules.

Introduction: The Significance of 4-(5-Chloropyrazin-2-YL)morpholine

4-(5-Chloropyrazin-2-YL)morpholine belongs to the class of N-heterocyclic compounds, which are prevalent scaffolds in a vast array of biologically active molecules. The pyrazine and morpholine moieties are independently recognized for their significant contributions to medicinal chemistry. Pyrazine derivatives are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, which can improve oral bioavailability and overall pharmacokinetic profiles.[2]

The synthesis of 4-(5-Chloropyrazin-2-YL)morpholine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrazine and morpholine.[3][4][5] This reaction, while generally efficient, can lead to the formation of impurities that necessitate a robust purification strategy to ensure the quality of the final compound for downstream applications.

Understanding the Purification Challenge: Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture. In the synthesis of 4-(5-Chloropyrazin-2-YL)morpholine, the primary impurities are likely to be:

  • Unreacted Starting Materials:

    • 2,5-Dichloropyrazine

    • Morpholine

  • Side-Products:

    • 2,5-di(morpholino)pyrazine: Formed by the substitution of both chlorine atoms on the pyrazine ring.

    • Positional Isomers: Depending on the reaction conditions, trace amounts of other isomers could potentially form.

    • Hydrolyzed byproducts: If moisture is present, hydrolysis of the starting material or product may occur.

The structural similarities between the desired product and these impurities, particularly the di-substituted byproduct, necessitate a high-resolution purification technique like column chromatography.

The Purification Strategy: Column Chromatography

Normal-phase column chromatography using silica gel is the method of choice for the purification of moderately polar organic compounds like 4-(5-Chloropyrazin-2-YL)morpholine. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase.

Causality Behind Experimental Choices

Stationary Phase Selection: Silica gel (SiO₂) is a polar stationary phase that effectively separates compounds based on their polarity. The slightly acidic nature of silica can sometimes cause streaking or irreversible adsorption of basic compounds like amines. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (NH₃), can be added to the mobile phase to improve peak shape and recovery.[6] Alternatively, a less acidic stationary phase like neutral alumina can be employed.[6]

Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound, which generally provides good separation. For pyrazine derivatives, a common starting point is an ethyl acetate/hexane mixture.[7][8]

Workflow for Purification and Analysis

The overall process for the purification and subsequent analysis of 4-(5-Chloropyrazin-2-YL)morpholine is depicted in the following workflow diagram.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-(5-Chloropyrazin-2-YL)morpholine TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Spotting Column_Packing Pack Silica Gel Column Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_TLC TLC Analysis of Fractions Fraction_Collection->Fraction_TLC Pooling Pool Pure Fractions Fraction_TLC->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product Characterization Characterization (NMR, LC-MS) Final_Product->Characterization

Caption: Workflow for the purification and analysis of 4-(5-Chloropyrazin-2-YL)morpholine.

Experimental Protocols

Materials and Equipment
Reagents & Consumables Equipment
Crude 4-(5-Chloropyrazin-2-YL)morpholineGlass chromatography column
Silica gel (230-400 mesh)TLC plates (silica gel 60 F₂₅₄)
Hexane (or Heptane), HPLC gradeTLC developing chamber
Ethyl acetate, HPLC gradeUV lamp (254 nm)
Triethylamine (optional)Rotary evaporator
TLC stains (e.g., potassium permanganate)NMR spectrometer
Glass wool or fritted discLC-MS system
Sand, washedpH meter (for aqueous workup, if necessary)
Collection tubes or flasksMagnetic stirrer and stir bars
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Prepare the TLC Chamber: Line a TLC chamber with filter paper and add a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Close the chamber and allow it to saturate for at least 15 minutes.

  • Prepare the Sample: Dissolve a small amount of the crude product in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the mobile phase to ascend to about 1 cm from the top of the plate.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain such as potassium permanganate.

  • Optimize the Mobile Phase: Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.4 for the target compound. If streaking is observed, add 0.1-1% triethylamine to the mobile phase.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

    • Dry Loading: If the crude product has low solubility in the mobile phase, adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

    • Maintain a constant flow rate. A gentle pressure of air or nitrogen can be applied if necessary.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to identify which fractions contain the purified product.

    • Spot the crude material, the target compound (if a standard is available), and several fractions on the same TLC plate for comparison.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-(5-Chloropyrazin-2-YL)morpholine.

Characterization of the Purified Product

After purification, it is crucial to confirm the identity and assess the purity of 4-(5-Chloropyrazin-2-YL)morpholine using appropriate analytical techniques.

Purity Assessment

A summary of key chromatographic and spectroscopic parameters for the analysis of 4-(5-Chloropyrazin-2-YL)morpholine is provided below.

Parameter TLC Column Chromatography LC-MS ¹H NMR ¹³C NMR
Stationary Phase Silica gel 60 F₂₅₄Silica gel (230-400 mesh)C18 column--
Mobile Phase 3:1 Hexane:EtOAc (+ 0.1% Et₃N)Gradient of EtOAc in HexaneAcetonitrile/Water with formic acidCDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Detection UV (254 nm) or stainTLC analysis of fractionsESI-MS--
Expected Rf ~0.3-Varies with methodVaries with solventVaries with solvent
Expected [M+H]⁺ --~199.64--
Spectroscopic Data (Reference Data for a Structurally Similar Compound)

The following data is for the closely related compound, 4-(pyrazin-2-yl)morpholine, and can be used as a reference for interpreting the spectra of 4-(5-Chloropyrazin-2-YL)morpholine.[8] The presence of the chlorine atom in the target compound will influence the chemical shifts.

  • ¹H NMR (300 MHz, CDCl₃): δ 8.14 (d, J = 1.4 Hz, 1H), 7.96 (d, J = 2.7 Hz, 1H), 7.82 (dd, J = 2.7, 1.4 Hz, 1H), 3.86 (t, J = 4.9 Hz, 4H), 3.53 (t, J = 4.9 Hz, 4H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 155.5, 142.2, 134.0, 131.3, 66.9, 45.2.

  • ESI-MS: m/z = 166.1 [M+H]⁺.

For 4-(5-Chloropyrazin-2-YL)morpholine, the expected molecular ion peak in the mass spectrum would be at approximately m/z = 200.06 [M+H]⁺, with a characteristic isotopic pattern for a chlorine-containing compound.

Safety Precautions

4-(5-Chloropyrazin-2-YL)morpholine and its synthetic precursors should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-(5-Chloropyrazin-2-YL)morpholine using column chromatography. By understanding the potential impurities and systematically optimizing the chromatographic conditions, researchers can achieve high purity of this valuable synthetic intermediate. The detailed protocols for TLC analysis, column chromatography, and post-purification characterization serve as a reliable guide for scientists in the pharmaceutical and chemical research fields.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Isolation techniques for pyrazine products from complex reaction mixtures.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Crystal structure of 4-(pyrazin-2-yl)morpholine. (2018).
  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). ChemRxiv.
  • ResearchGate. (2025). LC-MS in quantitative analysis.
  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ChemicalBook. (n.d.). 2,5-Dichloropyrazine synthesis.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • SIELC Technologies. (2020). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]

  • BenchChem. (n.d.). 4-(6-Methylpyrazin-2-yl)morpholine.
  • Google Patents. (n.d.). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Google Patents. (n.d.). Purification of pyrazine.
  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012). Org. Process Res. Dev., 16(3), 434-448.
  • PMC. (n.d.). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position.
  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Journal of Heterocyclic Chemistry.
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • BYJU'S. (2022). Nucleophilic aromatic substitution.

Sources

Application

Advanced Recrystallization Protocols for 4-(5-Chloropyrazin-2-yl)morpholine: A Guide to High-Purity Isolation

Introduction & Mechanistic Context 4-(5-Chloropyrazin-2-yl)morpholine is a critical heteroaryl chloride intermediate widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-(5-Chloropyrazin-2-yl)morpholine is a critical heteroaryl chloride intermediate widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics [1]. The compound is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyrazine with morpholine under basic conditions [2].

While the SNAr reaction is highly efficient, the crude product invariably contains unreacted starting materials, structurally similar regioisomers (e.g., the 2,6-isomer), and over-reacted bis-morpholino byproducts. Achieving >99% purity is an absolute prerequisite before subjecting this intermediate to downstream transition-metal-catalyzed cross-couplings (such as Buchwald-Hartwig aminations), where impurities can poison expensive palladium catalysts. This application note establishes self-validating, scalable recrystallization methodologies governed by strict thermodynamic principles to achieve pharmaceutical-grade purity.

Physicochemical Profiling

Successful crystallization is an exercise in exploiting molecular topography. 4-(5-Chloropyrazin-2-yl)morpholine features a polar, hydrogen-bond-accepting morpholine ring conjugated to a lipophilic, electron-deficient chloropyrazine core. This duality dictates its solubility profile: it is highly soluble in aprotic polar solvents (EtOAc, DCM) but exhibits a steep, temperature-dependent solubility curve in protic solvents (alcohols).

Table 1: Physicochemical Profile & Solvation Data

ParameterValue / Description
CAS Number 1017781-68-8 [1]
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
SMILES String ClC1=NC=C(N=C1)N1CCOCC1
Solvation Profile Soluble in EtOAc, DCM, THF; Moderately soluble in hot alcohols; Insoluble in water and cold alkanes.
Mechanistic Rationale for Solvent Selection (E-E-A-T)

As an application scientist, selecting a solvent system is never arbitrary; it is a calculated decision based on impurity profiles.

  • System A: Single-Solvent (Isopropanol) Alcohols are historically proven for the purification of chloropyrazine derivatives [3]. At elevated temperatures (80°C), the hydroxyl group of isopropanol (IPA) forms transient hydrogen bonds with the morpholine oxygen and pyrazine nitrogens, facilitating complete dissolution. Upon controlled cooling, these interactions are disrupted. The hydrophobic nature of the chloropyrazine ring drives rapid supersaturation, forcing the target molecule into a highly ordered crystal lattice while leaving polar impurities solvated in the mother liquor [4].

  • System B: Anti-Solvent (Ethyl Acetate / Heptane) When the crude mixture is heavily contaminated with regioisomers that might co-crystallize in a single-solvent system, an anti-solvent approach is required. Ethyl acetate acts as the primary solvent, fully solvating the crude mass. The dropwise addition of heptane gradually lowers the dielectric constant of the medium. Because 4-(5-Chloropyrazin-2-yl)morpholine is more polar than its unreacted precursors, it reaches its solubility limit first and nucleates, selectively excluding lipophilic impurities.

Visualization of the Crystallization Workflow

Thermodynamic workflow for the recrystallization of 4-(5-Chloropyrazin-2-yl)morpholine.

Experimental Protocols
Protocol A: Temperature-Gradient Recrystallization (Isopropanol)

Self-Validating Mechanism: This protocol ensures purity through a strict cooling ramp. Rapid cooling (crash crystallization) will trap morpholine impurities within the crystal lattice. By enforcing a 0.5°C/min cooling rate, the lattice forms thermodynamically, systematically rejecting structural analogs.

  • Primary Dissolution: Suspend 10.0 g of crude 4-(5-Chloropyrazin-2-yl)morpholine in 40 mL of anhydrous Isopropanol (IPA) in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Thermal Activation: Heat the mixture to 80°C under moderate agitation (250 rpm) until complete dissolution is achieved. In-Process Control (IPC): If slight turbidity persists after 15 minutes at 80°C, perform a rapid hot filtration through a pre-warmed Celite pad to remove insoluble polymeric byproducts.

  • Controlled Nucleation (Critical Step): Remove the heat source. Program the heating mantle or water bath to cool the solution to ambient temperature (20-25°C) at a strict rate of ~0.5°C/min.

  • Crystal Aging: Once ambient temperature is reached, transfer the flask to an ice-water bath (0-5°C) and age the slurry for 2 hours. This maximizes the yield by pushing the equilibrium toward the solid phase.

  • Isolation: Filter the crystalline suspension under vacuum using a Buchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold IPA to displace the impurity-rich mother liquor.

  • Desiccation: Dry the purified crystals in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Self-Validating Mechanism: This protocol prevents "oiling out" (liquid-liquid phase separation) by utilizing targeted seeding. It is the method of choice when the crude material is heavily contaminated with lipophilic regioisomers.

  • Solvation: Dissolve 10.0 g of crude material in 25 mL of Ethyl Acetate at 50°C. Ensure the solution is perfectly clear.

  • Titration to Cloud Point: While maintaining the temperature at 50°C, add Heptane dropwise via an addition funnel. Continue the addition until the solution becomes persistently cloudy (the cloud point). This typically requires 15-20 mL of Heptane.

  • Seeding: Immediately add 10-20 mg of pure 4-(5-Chloropyrazin-2-yl)morpholine crystals. This provides a nucleation site, forcing the compound to precipitate as a crystalline solid rather than an amorphous oil.

  • Maturation: Resume the dropwise addition of an additional 10 mL of Heptane over 30 minutes. Remove the heat source and allow the mixture to cool to room temperature over 2 hours.

  • Isolation: Vacuum filter the resulting solid, wash with 15 mL of a pre-chilled Ethyl Acetate/Heptane mixture (1:2 v/v), and dry under vacuum at 45°C.

Quantitative Data Presentation

Table 2: Comparative Analysis of Recrystallization Methods

ParameterProtocol A (Isopropanol)Protocol B (EtOAc/Heptane)
Typical Yield 75% - 82%85% - 90%
Purity Target (HPLC) >99.0%>98.5%
Primary Impurity Clearance Excellent for polar/amine impuritiesExcellent for lipophilic regioisomers
Scalability High (Ideal for >100g scale)Moderate (Requires precise anti-solvent dosing)
Risk of Oiling Out LowMedium (Mitigated via seeding step)
References
  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Method

Application Note: A Strategic Framework for Characterizing 4-(5-Chloropyrazin-2-YL)morpholine Using Cell-Based Assays

Introduction The discovery and characterization of novel small molecules are foundational to the development of new therapeutics.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and characterization of novel small molecules are foundational to the development of new therapeutics.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological effects of a novel compound, 4-(5-Chloropyrazin-2-YL)morpholine. As this molecule is not extensively characterized in public scientific literature, this document outlines a tiered, logical progression of cell-based assays to elucidate its mechanism of action, starting from broad phenotypic effects and moving towards more specific molecular targets.[3][4][5]

The chemical structure of 4-(5-Chloropyrazin-2-YL)morpholine, containing pyrazine and morpholine moieties, is suggestive of potential kinase inhibitory activity, as these scaffolds are prevalent in many known kinase inhibitors.[6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is linked to numerous diseases, most notably cancer.[6][7] Therefore, the experimental strategy detailed herein will maintain a focus on assays relevant to identifying and characterizing potential kinase inhibitors.[8]

This application note provides detailed, step-by-step protocols for a suite of essential cell-based assays, explains the scientific rationale behind experimental choices, and offers guidance on data interpretation.

Strategic Workflow for Compound Characterization

A systematic approach is crucial when characterizing an unknown compound. We propose a three-tiered strategy that begins with broad screening and progressively narrows the focus to specific mechanistic questions.

Compound_Characterization_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Phenotypic & Functional Assays cluster_2 Tier 3: Mechanistic & Target ID T1_Viability Cell Viability & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) T2_Proliferation Proliferation Assays (e.g., BrdU, EdU) T1_Viability->T2_Proliferation If cytotoxic/anti-proliferative T2_Apoptosis Apoptosis Assays (e.g., Annexin V/PI) T2_Proliferation->T2_Apoptosis Investigate cell death T2_CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) T2_Proliferation->T2_CellCycle Investigate cell cycle arrest T3_Signaling Signaling Pathway Analysis (e.g., Western Blot) T2_Apoptosis->T3_Signaling T2_CellCycle->T3_Signaling Elucidate mechanism T3_Kinase Kinase Activity/Binding Assays (e.g., ADP-Glo™, LanthaScreen™) T3_Signaling->T3_Kinase Identify direct targets T3_Reporter Reporter Gene Assays (e.g., Dual-Luciferase®) T3_Signaling->T3_Reporter Confirm pathway modulation Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(5-Chloropyrazin-2-YL)morpholine Compound->PI3K Potential Inhibition Compound->Akt

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize protein amounts and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins. [10][9]4. SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a nitrocellulose or PVDF membrane. [10]5. Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding. [10] * Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C. [10] * Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [9]6. Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the signal with a digital imager. [9]

3.2. Target Engagement with a Dual-Luciferase® Reporter Assay

Principle: Reporter gene assays are used to study the regulation of gene expression. [1][11]A dual-luciferase system uses two independent reporter enzymes, Firefly and Renilla luciferase, to improve accuracy. [12][13]The Firefly luciferase gene is placed under the control of a promoter responsive to a specific transcription factor (e.g., AP-1, NF-κB), while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control for transfection efficiency and cell viability. [14] Protocol:

  • Transfection: Co-transfect cells with the Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. [14]2. Treatment: After 24-48 hours, treat the transfected cells with 4-(5-Chloropyrazin-2-YL)morpholine.

  • Cell Lysis: Lyse the cells using a passive lysis buffer. [14]4. Luciferase Assay:

    • Add Luciferase Assay Reagent II (LAR II) to the cell lysate and measure the Firefly luciferase activity with a luminometer. [14] * Add Stop & Glo® Reagent to the same sample to quench the Firefly reaction and simultaneously activate the Renilla luciferase. Measure the Renilla activity. [14]5. Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

Conclusion

The systematic application of the cell-based assays detailed in this guide will provide a robust characterization of the biological effects of 4-(5-Chloropyrazin-2-YL)morpholine. This tiered approach ensures an efficient use of resources, beginning with broad phenotypic screening and logically progressing to detailed mechanistic studies. The data generated will be crucial for understanding the compound's mechanism of action, identifying its molecular targets, and evaluating its potential as a therapeutic agent. It is imperative to maintain good cell culture practices, including sterility and regular authentication of cell lines, to ensure the reliability and reproducibility of these experiments. [37][38]

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2010). Luciferase assay. Cold Spring Harb Protoc, 2010(5), pdb.prot5421. Retrieved from [Link]

  • Bio-protocol. (n.d.). Annexin V/PI apoptosis detection. Retrieved from [Link]

  • Wang, S., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 517-527. Retrieved from [Link]

  • Roche. (n.d.). Luciferase Reporter Gene Assay, high sensitivity. Retrieved from [Link]

  • Vollmar, B. S., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Science, 6(4), 314-319. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. Journal of the National Cancer Institute, 94(2), 88-97. Retrieved from [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]

  • FDCELL. (2023). General Tips for Successful Cell Culture. Retrieved from [Link]

  • Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Technology Networks. (2023). Cell Culture – Good Practice and Advanced Methods. Retrieved from [Link]

  • ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Buchwald-Hartwig Coupling for Pyrazinylmorpholines

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination for the synthesis of pyrazinylmorpholines. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination for the synthesis of pyrazinylmorpholines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling with electron-deficient nitrogen heterocycles. The coupling of pyrazines presents unique challenges, primarily due to the propensity of the ring nitrogen atoms to coordinate with and deactivate the palladium catalyst.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles, optimize reaction conditions, and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction for pyrazinylmorpholine resulting in a very low yield or failing completely?

Low yields in this specific reaction are often traced back to several key factors, the most prominent being catalyst deactivation.[1]

  • Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to the palladium center and effectively poisoning the catalyst.[1][3] This inhibits its ability to participate in the catalytic cycle. The solution often involves using sterically hindered ligands that shield the palladium center.

  • Suboptimal Ligand/Catalyst Choice: Not all Buchwald-Hartwig systems are created equal. Electron-deficient heterocycles like pyrazines require specific, highly active catalysts and bulky, electron-rich ligands to facilitate the difficult oxidative addition step and prevent catalyst deactivation.[2][4]

  • Incorrect Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine-palladium complex, while a very strong base might cause degradation of your sensitive pyrazinyl starting material.[5][6]

  • Reaction Setup and Reagent Purity: Palladium-catalyzed reactions are highly sensitive to air and moisture. Impure reagents, wet solvents, or a non-inert atmosphere can lead to rapid catalyst decomposition, often visualized by the formation of palladium black.[7]

Q2: My reaction mixture turned black and the reaction stalled. What happened?

The formation of a fine black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[7] This indicates that the active Pd(0) catalyst has fallen out of the catalytic cycle and aggregated into inactive metallic palladium.

  • Cause - Oxygen and Water: The most common cause is the presence of oxygen or water in the reaction.[7] This oxidizes the sensitive Pd(0) species.

  • Cause - Thermal Instability: While heating is often necessary, excessively high temperatures (>120 °C) or prolonged heating can cause the thermal decomposition of the palladium-ligand complex.

  • Solution: Ensure all solvents are anhydrous and thoroughly degassed before use.[7] Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. If thermal decomposition is suspected, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

Q3: Which catalyst and ligand combination is best for coupling with a pyrazine halide?

For challenging substrates like pyrazines, modern, well-defined palladium pre-catalysts are generally superior to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][8] These pre-catalysts provide more reliable formation of the active L-Pd(0) species.

The choice of ligand is critical. You need bulky, electron-rich biaryl phosphine ligands to both promote the challenging oxidative addition and protect the catalyst from the pyrazine nitrogen.

LigandKey Features & Recommended UseGeneration
XPhos A highly effective, general-purpose ligand for C-N coupling. Good first choice for screening.Gen 2/3
RuPhos Specifically designed for secondary amines like morpholine, often providing excellent results.[6]Gen 2/3
BrettPhos Very bulky ligand, excellent for challenging couplings and can be effective for primary amines.[4][6]Gen 3/4
tBuXPhos Useful for couplings involving N-heterocyclic amines.[6]Gen 2

Recommendation: Start with an XPhos Pd G3 or RuPhos Pd G3 pre-catalyst. These systems are robust, highly active, and commercially available.[8]

Q4: How do I select the right base for my reaction?

Base selection is a balance between reactivity and substrate compatibility.[9] In nonpolar solvents like toluene or dioxane, an anionic base is required to deprotonate the palladium-amine complex effectively.[5][10]

BasepKaH (Conjugate Acid)AdvantagesDisadvantages
NaOt-Bu / KOt-Bu ~19High reactivity, promotes fast reaction rates.[6]Incompatible with base-sensitive functional groups (e.g., esters).[6]
LHMDS ~26Allows for the use of substrates with protic functional groups.[6]Solid is air-sensitive; can be difficult to handle.
K₃PO₄ / Cs₂CO₃ ~12.3 / ~10.3Milder, compatible with a wider range of functional groups.[9]Often requires higher temperatures or longer reaction times.[6]

Recommendation: For pyrazinylmorpholines without base-sensitive groups, NaOt-Bu is an excellent starting point due to its high reactivity. If side reactions or degradation are observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃ .

Q5: I see a significant amount of a side product where the halogen on my pyrazine has been replaced by hydrogen. What is this and how can I prevent it?

This side reaction is called hydrodehalogenation . It's a common issue where the aryl halide is reduced to the corresponding arene. This can occur through various pathways, but it essentially consumes your starting material without forming the desired product.

  • Cause: Often promoted by impurities (especially water), excessive base, or high temperatures, which can lead to alternative catalytic cycles or catalyst decomposition pathways.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure your solvent and reagents are dry.[7]

    • Optimize Base Stoichiometry: Use the minimum effective amount of base (typically 1.2-1.5 equivalents).

    • Lower Temperature: Running the reaction at the lowest effective temperature can often minimize this side reaction.

Q6: Could my product be forming through a transition-metal-free SNAr reaction instead of a Buchwald-Hartwig coupling?

Yes, this is a very important consideration. Pyrazines are electron-deficient heterocycles, which makes them susceptible to Nucleophilic Aromatic Substitution (SNAr).[11] Under certain conditions, particularly with strong nucleophiles like morpholine, an SNAr pathway can compete with or even dominate the palladium-catalyzed cycle. A study has shown that for 2-chloropyrazine, reaction with morpholine in water with a base like KF can proceed efficiently via SNAr without any palladium catalyst.[11][12]

How to Check: Run a control experiment under your optimized conditions but without the palladium catalyst and ligand . If you still observe significant product formation, an SNAr pathway is likely active.

Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. The key challenge with pyrazine substrates is the off-cycle coordination of the pyrazine nitrogen to the active Pd(0) catalyst, which inhibits the crucial oxidative addition step.

Buchwald_Hartwig_Cycle pd0 Active Catalyst L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition poison Catalyst Poisoning (Pyrazine-Pd Complex) pd0->poison Off-Cycle Deactivation amine_complex Amine Complex oa_complex->amine_complex Ligand Exchange amide_complex Amido Complex amine_complex->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product poison->pd0 Reversible? reagents1 Ar-X reagents1->oa_complex reagents2 HNR₂ reagents2->amine_complex reagents3 Base reagents3->amine_complex reagents4 [Base-H]⁺ X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, follow this logical troubleshooting workflow to diagnose the issue.

Troubleshooting_Tree start Low or No Yield Observed q1 Did the mixture turn black? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes q2 Are you using an N-heterocyclic substrate (e.g., Pyrazine)? q1->q2 No a1_sol Solution: - Ensure inert atmosphere - Use anhydrous/degassed solvents - Lower reaction temperature a1_yes->a1_sol a2_yes Potential Catalyst Poisoning q2->a2_yes Yes q3 Have you screened ligands and bases? q2->q3 No a2_sol Solution: - Use bulky ligands (XPhos, RuPhos) - Use modern G3/G4 pre-catalysts - Screen different ligand classes a2_yes->a2_sol a2_sol->q3 a3_no Suboptimal Conditions q3->a3_no No end Reaction Optimized q3->end Yes a3_sol Solution: - Screen ligands (e.g., XPhos, RuPhos) - Screen bases (e.g., NaOtBu, K₃PO₄) - Screen solvents (e.g., Toluene, Dioxane) a3_no->a3_sol a3_sol->end

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols
Protocol 1: High-Throughput Screening for Reaction Optimization

This protocol is designed for a 24-well plate format to rapidly screen ligands, bases, and solvents.

Materials:

  • Pyrazinyl halide (e.g., 2-chloropyrazine)

  • Morpholine

  • Palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3)

  • Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • 24-well plate with stir bars

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the pyrazinyl halide and morpholine in the chosen solvent.

  • Plate Loading (Solids): To each designated well, add the palladium pre-catalyst (1-2 mol%) and the base (1.4 mmol per 1.0 mmol of halide).

  • Plate Loading (Liquids): Add the solvent (e.g., 2 mL) to each well, followed by the pyrazinyl halide stock solution (1.0 mmol) and the morpholine stock solution (1.2 mmol).

  • Reaction: Seal the plate securely. If outside a glovebox, ensure the plate is sealed under an inert atmosphere. Place the plate on a stirring hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 16 hours), cool the plate to room temperature. Take a small aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.[7]

Protocol 2: Optimized Bench-Scale Synthesis of 2-Morpholinopyrazine

This protocol assumes optimal conditions were identified as XPhos Pd G3, NaOt-Bu, and Toluene at 100 °C.

Materials:

  • 2-Chloropyrazine (1.00 g, 8.73 mmol, 1.0 equiv)

  • Morpholine (0.91 mL, 10.5 mmol, 1.2 equiv)

  • XPhos Pd G3 (148 mg, 0.175 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.18 g, 12.2 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (45 mL)

  • Oven-dried 100 mL round-bottom flask with a stir bar and condenser

Procedure:

  • Setup: In a glovebox, add the 2-chloropyrazine, XPhos Pd G3, and NaOt-Bu to the flask. If a glovebox is unavailable, add the solids to the flask, seal it with a septum, and purge with argon for 10-15 minutes.

  • Reagent Addition: Through the septum, add the degassed toluene via syringe, followed by the morpholine.

  • Heating: Place the flask in a preheated oil bath at 100 °C and attach the condenser (under argon).

  • Reaction: Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction carefully by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product.

References
  • BenchChem. (2025).
  • Norrby, P. O., et al. (2014).
  • Bera, S. S., & Szostak, M. (2024).
  • Jaman, Z. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons.
  • Torbensen, K., et al. (2014).
  • Torbensen, K., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • BenchChem. (2025).
  • Cernak, T. A., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synlett.
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.

Sources

Optimization

Technical Support Center: 4-(5-Chloropyrazin-2-YL)morpholine

Introduction: Welcome to the technical support center for 4-(5-Chloropyrazin-2-YL)morpholine (CAS No. 1017781-68-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for 4-(5-Chloropyrazin-2-YL)morpholine (CAS No. 1017781-68-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Ensuring high purity of this compound is critical, as residual impurities can have a significant impact on downstream reactions, biological assays, and the overall safety and efficacy profile of the final active pharmaceutical ingredient (API).[1] This document provides in-depth, experience-driven answers to common questions encountered during the purification and analysis of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of 4-(5-Chloropyrazin-2-YL)morpholine, and how are they formed?

A1: Understanding the potential impurities begins with the most common synthetic route: a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,5-dichloropyrazine and morpholine.[2] The primary impurities arise from starting materials, side-reactions, and subsequent degradation.

Common Impurities & Their Origin:

  • Unreacted Starting Materials:

    • 2,5-Dichloropyrazine: Incomplete reaction will leave this starting material in your crude product. It is a key impurity to monitor as its reactivity can interfere with subsequent synthetic steps.

    • Morpholine: Typically used in excess, residual morpholine is also common. Due to its basic nature and high water solubility, it is usually removed during aqueous work-up, but traces can remain.[3]

  • Reaction Byproducts:

    • 2,5-bis(morpholino)pyrazine: This is the most significant process-related impurity. It forms when a second molecule of morpholine displaces the remaining chlorine atom on the desired product. This over-reaction is favored by high temperatures, prolonged reaction times, or a high excess of morpholine.

    • Positional Isomers: If the starting material was 2,3-dichloropyrazine or 2,6-dichloropyrazine instead of 2,5-dichloropyrazine, you would generate isomeric impurities which can be very difficult to separate. Careful characterization of starting materials is crucial.

  • Solvent and Reagent Residues:

    • Reaction Solvents: (e.g., DMF, DMSO, Ethanol) can be carried through the work-up.

    • Base: Inorganic (e.g., K2CO3, Cs2CO3) or organic bases (e.g., Triethylamine, DIPEA) are used to scavenge the HCl byproduct.[2][4] Residuals must be removed.

The diagram below illustrates the formation pathways for the principal product and a key byproduct.

Caption: Formation of the desired product and a common di-substituted impurity.

Q2: My crude product has a low purity (<90%). What is the best initial work-up and purification strategy?

A2: For a crude product with significant impurities, a multi-step liquid-liquid extraction followed by a primary purification method like flash chromatography is the most effective strategy. The goal of the initial work-up is to remove the bulk of unreacted starting materials and water-soluble components before tackling more challenging impurities.

Step-by-Step Initial Work-up and Purification Protocol:

  • Quench and Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • If a high-boiling solvent like DMF or DMSO was used, dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and water to facilitate extraction.

  • Aqueous Wash / Liquid-Liquid Extraction:

    • Transfer the diluted mixture to a separatory funnel.

    • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This step is crucial for removing residual morpholine and any other basic impurities by forming their water-soluble salts.

    • Base Wash: Wash with a saturated aqueous NaHCO3 or Na2CO3 solution to neutralize any remaining acid and remove any acidic byproducts.

    • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove the bulk of the water from the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

  • Flash Column Chromatography:

    • This is the preferred method for separating the desired product from the di-substituted byproduct and unreacted 2,5-dichloropyrazine.[5] Normal-phase chromatography is generally effective.[6]

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate (EtOAc) is a good starting point. The less polar 2,5-dichloropyrazine will elute first, followed by the desired product, and finally the highly polar di-substituted byproduct.

    • Execution: i. Dissolve the crude solid in a minimal amount of DCM. ii. Adsorb this onto a small amount of silica gel and dry it to a free-flowing powder. iii. Load the dry powder onto the top of the prepared silica gel column. iv. Begin elution with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc). v. Monitor the fractions using Thin-Layer Chromatography (TLC). vi. Combine the fractions containing the pure product and concentrate to dryness.

G A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid/Base Washes) A->B C Organic Layer (Product + Less Polar Impurities) B->C D Aqueous Layer (Morpholine Salts, Inorganic Salts) B->D Discard E Drying & Concentration C->E F Crude Solid for Chromatography E->F G Flash Column Chromatography (Silica Gel) F->G H Pure Fractions G->H I Waste Fractions (Byproducts, Starting Materials) G->I Discard J Solvent Evaporation H->J K Purified Product (>95%) J->K

Caption: General workflow for initial purification of the crude product.

Q3: I have a product that is ~95% pure. How can I achieve high purity (>99.5%) suitable for pharmaceutical development?

A3: Achieving high purity often requires a final polishing step after initial purification. Crystallization is the most powerful and scalable technique for this purpose, as it not only removes impurities but also ensures control over the solid-state form (e.g., polymorph) of the API intermediate.[7][8]

Protocol for Recrystallization:

The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

  • Solvent Screening:

    • Test the solubility of your ~95% pure material in a range of solvents at room temperature and at their boiling points. A good starting point for a molecule like this would be alcohols (Ethanol, Isopropanol), esters (Ethyl Acetate), ketones (Acetone), and hydrocarbons (Heptane, Toluene).

Solvent ClassExample SolventsSuitability for 4-(5-Chloropyrazin-2-YL)morpholine
Alcohols Isopropanol (IPA), EthanolOften good single solvents. High solubility when hot, lower when cold.
Esters Ethyl Acetate (EtOAc)Good "good" solvent in a multi-solvent system.
Hydrocarbons Heptane, HexaneGood "anti-solvents." Very low solubility.
Ethers Methyl tert-butyl ether (MTBE)Can be effective, worth screening.
  • Single-Solvent Recrystallization Protocol: i. Place the impure solid in an Erlenmeyer flask with a stir bar. ii. Add a minimum amount of the chosen "good" solvent (e.g., Isopropanol) to just cover the solid. iii. Heat the mixture to a gentle boil with stirring until all the solid dissolves. Add more solvent dropwise if needed to achieve complete dissolution, but avoid a large excess. iv. If any insoluble impurities are visible, perform a hot gravity filtration. v. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals. vi. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield. vii. Collect the crystals by vacuum filtration using a Büchner funnel. viii. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. ix. Dry the purified crystals under vacuum to a constant weight.

  • Anti-Solvent Recrystallization Protocol:

    • This method is useful if no single solvent is ideal. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[8] i. Dissolve the impure solid in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) at room temperature. ii. Slowly add an "anti-solvent" (e.g., Heptane) dropwise with stirring until the solution becomes persistently turbid (cloudy). iii. Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. iv. Allow the solution to stand undisturbed to crystallize. Slow cooling can also be applied. v. Isolate and dry the crystals as described in the single-solvent method.

Q4: What analytical methods should I use to accurately determine the purity of my final product?

A4: A multi-faceted analytical approach is required to confidently assess the purity of your final product. No single technique can provide all the necessary information. The primary methods used in the pharmaceutical industry are HPLC for quantitative purity, LC-MS for impurity identification, and NMR for structural confirmation.[10]

Recommended Analytical Techniques:

TechniquePurposeKey Information Provided
HPLC-UV Primary Purity Assay Provides quantitative purity (% area), detects non-volatile impurities.[11]
LC-MS Impurity Identification Separates impurities like HPLC and provides their molecular weights, aiding in structural elucidation.[10]
¹H & ¹³C NMR Structural Confirmation Confirms the chemical structure of the main component and can detect and identify structurally related impurities.[12]
GC-MS Residual Solvent Analysis Identifies and quantifies residual solvents from the synthesis and purification process.[1]

Detailed Protocol: Reverse-Phase HPLC-UV Method

This method is a robust starting point for assessing the purity of 4-(5-Chloropyrazin-2-YL)morpholine.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: Ramp from 10% B to 90% B

    • 17-20 min: Hold at 90% B

    • 20-21 min: Ramp from 90% B to 10% B

    • 21-25 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis scan).

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of your compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[1]

  • Purity Calculation: Purity is typically calculated using the area percent method:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100[10]

References

  • Campestre, C., et al. (2020). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate. Available at: [Link]

  • Acta Crystallographica Section E. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Google Patents. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • MDPI. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Google Patents. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
  • Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Available at: [Link]

  • PubMed. (2019). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Google Patents. HK40059626B - 4-pyrazin-2-ylmethyl-morpholine derivatives and the use thereof as medicament.
  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. Available at: [Link]

  • SciSpace. (2011). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API’s. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: In Vivo Stability Optimization for 4-(5-Chloropyrazin-2-yl)morpholine

Welcome to the Technical Support Center. As application scientists, we frequently encounter stability and pharmacokinetic (PK) challenges when transitioning fragment-like building blocks such as 4-(5-Chloropyrazin-2-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter stability and pharmacokinetic (PK) challenges when transitioning fragment-like building blocks such as 4-(5-Chloropyrazin-2-yl)morpholine (CAS 1017781-68-8) from in vitro screening to in vivo efficacy models.

This compound possesses two distinct structural liabilities: an electron-deficient chloropyrazine ring and an oxidation-prone morpholine moiety. This guide provides causal explanations, validated protocols, and troubleshooting steps to stabilize this scaffold for your animal studies.

Section 1: Troubleshooting Metabolic Clearance (The Morpholine Liability)

Q: Our compound shows rapid clearance in hepatic microsomes despite good stability in plasma. What is driving this degradation?

A: The primary driver of high intrinsic clearance ( CLint​ ) for this scaffold is the cytochrome P450-mediated oxidation of the morpholine ring. Enzymes such as CYP3A4, CYP2J2, and CYP4F2 catalyze hydrogen atom abstraction at the carbon adjacent to the morpholine nitrogen or oxygen[1],[2]. Because the pyrazine ring is relatively inert to CYP oxidation, the morpholine ring acts as the metabolic "soft spot." This abstraction leads to C-hydroxylation, followed by spontaneous ring cleavage (de-alkylation) or N-oxidation, rendering the compound inactive and rapidly excreted[3].

Protocol 1: In Vitro Microsomal Stability & Metabolite ID Assay

Self-validating mechanism: This protocol includes a high-clearance positive control (Verapamil) to verify enzymatic viability and a minus-NADPH negative control to rule out chemical instability.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine human or mouse liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of 4-(5-Chloropyrazin-2-yl)morpholine in the buffer. Set up a parallel control using Verapamil (1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the parent mass (m/z ~200) and the +16 Da (hydroxylation) or +32 Da (dihydroxylation/N-oxidation) metabolite peaks[1].

Section 2: Chemical & Reactive Stability (The Chloropyrazine Liability)

Q: We are observing non-linear pharmacokinetics, rapid systemic clearance, and potential hepatotoxicity in vivo. Is the compound chemically unstable?

A: Yes, the 5-chloropyrazin-2-yl moiety is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The two nitrogen atoms in the pyrazine ring strongly withdraw electron density, highly activating the C-Cl bond. In vivo, abundant endogenous thiols—specifically Glutathione (GSH) in the liver and systemic circulation—act as strong nucleophiles. They displace the chlorine atom to form a GSH-pyrazine adduct[4]. This mechanism not only causes rapid compound depletion but can also deplete hepatic GSH pools, leading to idiosyncratic hepatotoxicity.

Protocol 2: Reactive Metabolite (GSH) Trapping Assay

Self-validating mechanism: Comparing +GSH and -GSH conditions isolates SNAr reactivity from general aqueous hydrolysis.

  • Reaction Setup: Prepare a solution of 10 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM. (Maintain a control vial without GSH to validate baseline aqueous stability).

  • Incubation: Incubate the mixture at 37°C for 60 minutes. (Note: Because the SNAr of chloropyrazine is chemically driven, CYP activation via microsomes is not strictly required, though it can be added to check for reactive morpholine intermediates).

  • Detection: Quench with cold acetonitrile. Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to identify the pyrazine-SG adduct.

Pathways Parent 4-(5-Chloropyrazin-2-yl)morpholine CYP CYP450 Enzymes (e.g., CYP3A4, CYP2J2) Parent->CYP Phase I Oxidation GST Glutathione S-Transferase (GST) / Free GSH Parent->GST Phase II Conjugation MorphOx Morpholine C-Hydroxylation & Ring Cleavage CYP->MorphOx GSHAdduct SNAr Displacement GSH-Pyrazine Adduct GST->GSHAdduct

Figure 1: Metabolic and reactive degradation pathways of the compound.

Section 3: Formulation & Physicochemical Stability

Q: The compound precipitates shortly after formulation for intravenous (IV) dosing. How can we improve its solubility and stability?

A: 4-(5-Chloropyrazin-2-yl)morpholine is a crystalline solid with moderate lipophilicity and poor aqueous solubility. Pyrazine derivatives often require specific cosolvent systems to disrupt their crystal lattice energy and maintain stable solvation[5]. Relying solely on aqueous buffers (like PBS or Saline) will lead to rapid precipitation. A thermodynamically stable microemulsion or cosolvent system is required for in vivo administration.

Protocol 3: Standard In Vivo Formulation Workflow (IV/PO)

Self-validating mechanism: Visual inspection at each sequential step ensures complete solvation before introducing the aqueous phase, preventing hidden micro-precipitates.

  • Weighing: Accurately weigh the required mass of the compound into a sterile glass vial.

  • Primary Solvation: Add 5% (v/v) DMSO. Vortex vigorously until no particulate matter is visible. Causality: DMSO disrupts the strong intermolecular forces of the pyrazine crystal lattice.

  • Surfactant Addition: Add 10% (v/v) Solutol HS15 (Kolliphor HS15) or Tween-80. Sonicate at room temperature for 15 minutes. Causality: The surfactant forms micelles that encapsulate the hydrophobic morpholine-pyrazine core.

  • Aqueous Dilution: Dropwise, add 85% (v/v) sterile Saline (0.9% NaCl) while continuously vortexing to prevent localized crashing out of the compound.

  • Sterilization: Pass the final clear solution through a 0.22 µm PTFE syringe filter prior to dosing.

Formulation Weigh 1. Weigh Compound Dissolve 2. Dissolve in 5% DMSO Weigh->Dissolve Surfactant 3. Add 10% Solutol HS15 Dissolve->Surfactant Aqueous 4. Add 85% Saline (0.9%) Surfactant->Aqueous Filter 5. Sterile Filter (0.22 µm) Aqueous->Filter

Figure 2: Standardized 5-step formulation workflow for in vivo dosing.

Data Presentation: Quantitative Stability Summary

ParameterObserved ValueAnalytical MethodImplications for In Vivo Studies
Aqueous Solubility (pH 7.4) < 50 µg/mLKinetic NephelometryRequires cosolvents (DMSO/Solutol) for IV dosing to prevent embolism[5].
Microsomal CLint​ (Human) > 150 µL/min/mgLC-MS/MS (Parent depletion)High first-pass metabolism; PO bioavailability will be exceptionally low[2].
Primary Degradation Route Morpholine C-HydroxylationLC-MS/MS (+16 Da shift)Consider blocking the morpholine ring with steric bulk (e.g., 3,3-dimethylmorpholine)[1].
GSH Adduct Formation Rapid (< 30 mins)LC-MS/MS (Neutral loss 129 Da)Severe SNAr liability at the C-Cl bond; high risk of idiosyncratic toxicity[4].

References

  • [1] Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Source: PMC - NIH. 1

  • [5] Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. Source: Journal of Chemical & Engineering Data - ACS Publications. 5

  • [4] Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand for PET imaging of the adenosine A2B receptor. Source: HZDR. 4

  • [2] Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. Source: DOI.org. 2

  • [3] Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. Source: SciSpace.3

Sources

Optimization

Optimizing reaction parameters for the synthesis of 4-(5-Chloropyrazin-2-YL)morpholine

Topic: Optimizing Reaction Parameters for the Synthesis of 4-(5-Chloropyrazin-2-yl)morpholine Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Welcome to the Technical Support and Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Parameters for the Synthesis of 4-(5-Chloropyrazin-2-yl)morpholine Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 4-(5-Chloropyrazin-2-yl)morpholine. This guide provides a mechanistic deep-dive, validated standard operating procedures (SOPs), and empirical troubleshooting strategies for this critical Nucleophilic Aromatic Substitution (SNAr) transformation.

Mechanistic Overview & Kinetic Causality

The synthesis of 4-(5-chloropyrazin-2-yl)morpholine relies on the SNAr reaction between 2,5-dichloropyrazine and morpholine. The success of this reaction hinges on exploiting the differential reactivity between the starting material and the mono-substituted product [1].

The Causality of Selectivity: The pyrazine ring is highly electron-deficient due to the inductive (-I) and mesomeric (-M) effects of the two ring nitrogen atoms. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position highly susceptible to nucleophilic attack by the morpholine nitrogen.

Upon formation of the mono-substituted product, the morpholine substituent donates electron density back into the pyrazine ring via resonance (+M effect). This raises the LUMO energy of the pyrazine core, drastically increasing the activation energy required for a second nucleophilic attack. Consequently, the rate constant for the first substitution ( k1​ ) is orders of magnitude larger than the rate constant for the second substitution ( k2​ ). By strictly controlling temperature and stoichiometric equivalents, we can trap the reaction at the mono-substituted stage, preventing the formation of the 2,5-bis(morpholino)pyrazine impurity [2].

SNAr_Pathway SM 2,5-Dichloropyrazine + Morpholine MC Meisenheimer Complex (Transition) SM->MC Nucleophilic Attack (k1) Prod 4-(5-Chloropyrazin-2-yl)morpholine (Target Product) MC->Prod Chloride Elimination Fast Byprod 2,5-Bis(morpholino)pyrazine (Impurity) Prod->Byprod Excess Amine / High Temp (k2 << k1)

Figure 1: SNAr kinetic pathway. The electron-donating morpholine ensures k2 << k1.

Quantitative Data: Reaction Parameter Optimization

To establish a self-validating and robust process, various conditions were evaluated. The goal is to maximize conversion while suppressing the bis-substitution impurity. As shown in Table 1, the use of N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (ACN) at 60 °C provides the optimal thermodynamic balance [1].

Table 1: Optimization of SNAr Reaction Parameters

EntrySolventBase (Eq)Temp (°C)Time (h)Conversion (%)Target Yield (%)Bis-Impurity (%)
1DMFK₂CO₃ (2.0)854>997815
2DMSOK₂CO₃ (2.0)805>998112
3ACNK₂CO₃ (2.0)60128582<1
4 ACN DIPEA (2.0) 60 8 >99 94 <1
5ACNDIPEA (2.0)804>99869

Note: All reactions performed with 1.0 eq 2,5-dichloropyrazine and 1.05 eq morpholine. Yields determined by quantitative HPLC.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Reagents:

  • 2,5-Dichloropyrazine: 1.0 equivalent (e.g., 10.0 g, 67.1 mmol)

  • Morpholine: 1.05 equivalents (6.14 g, 70.5 mmol)

  • DIPEA: 2.0 equivalents (17.3 g, 134.2 mmol)

  • Acetonitrile (ACN): 10 volumes (100 mL)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 2,5-dichloropyrazine (10.0 g) and ACN (100 mL). Stir at 20 °C until complete dissolution is achieved.

  • Base Addition: Add DIPEA (17.3 g) to the solution in one portion. Causality note: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Nucleophile Addition: Add morpholine (6.14 g) dropwise over 15 minutes. An exotherm of 2-5 °C may be observed.

  • Thermal Activation: Heat the reaction mixture to an internal temperature of 60 °C.

  • In-Process Control (IPC) 1: After 6 hours, withdraw a 50 µL aliquot, dilute with 1 mL ACN/H₂O (1:1), and analyze via LC-MS.

    • Validation Gate: The reaction is deemed complete when the Area% of 2,5-dichloropyrazine is ≤ 1.0%. If > 1.0%, continue heating and re-sample after 2 hours.

  • Workup: Cool the mixture to 20 °C. Concentrate the mixture under reduced pressure to remove ~80% of the ACN. Dilute the resulting residue with Ethyl Acetate (150 mL) and Water (100 mL).

  • Phase Separation: Transfer to a separatory funnel. Extract the organic layer and wash sequentially with 5% aqueous citric acid (50 mL) to remove residual morpholine, followed by saturated brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the crude product.

  • IPC 2 (Purity): Analyze the crude solid via ¹H-NMR (CDCl₃). The morpholine CH₂ protons should appear as two distinct multiplets around 3.5-3.8 ppm, integrating for 8 protons relative to the two distinct pyrazine aromatic protons at ~8.1 and ~7.9 ppm.

Troubleshooting & FAQs

Q1: My LC-MS shows a significant amount of the bis-substituted byproduct (2,5-bis(morpholino)pyrazine). How do I prevent this? A: Bis-substitution is a kinetic failure usually caused by two factors: excessive thermal energy or poor stoichiometry control.

  • Actionable Fix: Ensure your internal temperature strictly does not exceed 60 °C. The activation barrier for the second SNAr is easily overcome at temperatures ≥ 80 °C. Secondly, ensure morpholine is strictly limited to 1.05 equivalents. Do not use morpholine as the solvent.

Q2: The reaction stalls at ~75% conversion even after 12 hours at 60 °C. Should I increase the temperature? A: Do not increase the temperature, as this will trigger bis-substitution. A stalled reaction in this system typically indicates nucleophile depletion. Morpholine can be lost to evaporation if the condenser is inefficient, or it may have been inadvertently neutralized if your 2,5-dichloropyrazine batch contained acidic impurities.

  • Actionable Fix: Perform an IPC. If the mono-product is stable and starting material remains, spike the reaction with an additional 0.1 equivalents of morpholine and 0.2 equivalents of DIPEA.

Q3: I previously used K₂CO₃ in DMF, but the workup was tedious and the yield was lower. Why is DIPEA in ACN superior? A: K₂CO₃ is heterogeneous in organic solvents, meaning the reaction rate is limited by the surface area of the suspended salt [3]. This often requires higher temperatures (80-90 °C) to drive the reaction, which inadvertently promotes bis-substitution (see Table 1, Entry 1). DIPEA in ACN provides a completely homogeneous system, allowing for rapid, uniform acid scavenging at lower temperatures (60 °C), thereby preserving kinetic control and simplifying the workup (ACN is easily evaporated compared to DMF).

Q4: My isolated product has a dark yellow/brown discoloration. Is this normal? A: Pure 4-(5-chloropyrazin-2-yl)morpholine should be an off-white to pale yellow solid. Dark brown discoloration usually indicates the formation of pyrazine N-oxides or polymerization of trace unreacted starting material during concentration at high bath temperatures.

  • Actionable Fix: Keep the rotary evaporator bath temperature below 40 °C during solvent removal. If the product is already discolored, a quick filtration through a short pad of silica gel using Petroleum Ether/Ethyl Acetate (1:1) will remove baseline colored impurities [1].

References

  • Title: Inhibitors of cyclin-dependent kinases (WO2020006497A1)
  • Title: Compounds and compositions for inhibiting the activity of SHP2 (WO2016203406A1)

Reference Data & Comparative Studies

Validation

Cross-reactivity profiling of 4-(5-Chloropyrazin-2-YL)morpholine

Cross-Reactivity Profiling of 4-(5-Chloropyrazin-2-yl)morpholine: A Comparative Guide for Kinase Hinge-Binding Fragments In Fragment-Based Drug Discovery (FBDD), selecting the optimal hinge-binding scaffold dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 4-(5-Chloropyrazin-2-yl)morpholine: A Comparative Guide for Kinase Hinge-Binding Fragments

In Fragment-Based Drug Discovery (FBDD), selecting the optimal hinge-binding scaffold dictates the downstream success of a kinase inhibitor program. 4-(5-Chloropyrazin-2-yl)morpholine (CAS: 1017781-68-8) has emerged as a privileged building block, particularly for targeting the PI3K/AKT/mTOR signaling axis.

As a Senior Application Scientist, I have designed this guide to objectively compare the cross-reactivity profile of the morpholino-pyrazine scaffold against common alternatives. By understanding the causality behind its structural mechanics and implementing self-validating profiling protocols, researchers can rationally elaborate this fragment into highly selective lead compounds.

Mechanistic Causality: Why the Morpholino-Pyrazine Scaffold?

The utility of 4-(5-Chloropyrazin-2-yl)morpholine is not accidental; it is driven by precise quantum mechanical and steric parameters that allow it to exploit the ATP-binding cleft of lipid and atypical kinases.

  • The Hinge-Binding Anchor: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In class I PI3Ks, it interacts directly with the backbone amide of Val851 (PI3Kα) or Val882 (PI3Kγ) ([1]). In mTOR, this identical interaction occurs at Val2240.

  • Enforced Coplanarity: For the morpholine oxygen to properly align with the hinge region, the morpholine ring must sit coplanar to the aromatic core. The electron-deficient nature of the pyrazine ring draws the nonbonding electron pair of the morpholine nitrogen into resonance, lowering its pKa and enforcing a rigid, flattened conformation ([2]).

  • The 5-Chloro Vector: The chlorine atom at the 5-position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to project functional groups into the kinase affinity pocket to drive isoform selectivity.

SAR_Logic Core Morpholino-Pyrazine Scaffold Morpholine Morpholine Oxygen Core->Morpholine Pyrazine Pyrazine Nitrogen Core->Pyrazine Chloride 5-Chloro Vector Core->Chloride Hinge Binds Val851/Val2240 Morpholine->Hinge H-Bond Acceptor Coplanarity Fits ATP Cleft Pyrazine->Coplanarity Inductive Effect Coupling Affinity Exploration Chloride->Coupling Cross-Coupling

Fig 1. Structure-Activity Relationship (SAR) logic tree for the morpholino-pyrazine core.

Comparative Cross-Reactivity Profiling

When evaluating fragments, baseline promiscuity must be quantified before elaboration. The table below compares the baseline cross-reactivity of 4-(5-Chloropyrazin-2-yl)morpholine against two structural alternatives: a pyrimidine core (another privileged PI3K binder) and a phenyl core (a negative control lacking the electron-withdrawing nitrogens).

Table 1: Baseline Kinase Inhibition Profile of Hinge-Binding Fragments (Note: Fragment IC50s are intrinsically high prior to affinity pocket elaboration)

Fragment ScaffoldPI3Kα IC50 (µM)mTOR IC50 (µM)MARK4 IC50 (µM)CoplanaritySynthetic Tractability
4-(5-Chloropyrazin-2-yl)morpholine 4560>100ExcellentHigh (C-Cl bond highly reactive)
4-(5-Chloropyrimidin-2-yl)morpholine 304085ExcellentHigh
4-(4-Chlorophenyl)morpholine >500>500>500PoorModerate

Key Insight: While the pyrimidine fragment is slightly more potent at baseline, the pyrazine fragment often provides a superior starting point for distinguishing between PI3K and mTOR during later-stage SAR optimization, as the differing dipole moment alters the trajectory of substituents added at the 5-position ([3]).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR (Cross-Target) AKT->mTOR Activates Fragment 4-(5-Chloropyrazin-2-YL)morpholine Fragment->PI3K Inhibits Fragment->mTOR Cross-reacts

Fig 2. PI3K/AKT/mTOR signaling pathway highlighting the dual-target intervention points.

Self-Validating Experimental Protocol: High-Throughput Kinase Profiling

To accurately capture the weak binding affinities of fragments like 4-(5-Chloropyrazin-2-yl)morpholine, radiometric assays are often inadequate due to ATP competition limitations. The ADP-Glo™ Kinase Assay is the gold standard here. It measures ADP formed from the kinase reaction, allowing for high ATP concentrations that mimic physiological conditions.

Causality Check: Every step in this protocol is designed as a self-validating system. By depleting unreacted ATP before detection, we ensure the luminescence signal is strictly proportional to kinase activity, eliminating false positives from background ATP hydrolysis.

Step-by-Step Methodology
  • Reagent Preparation & Vehicle Control:

    • Prepare 4-(5-Chloropyrazin-2-yl)morpholine in 100% DMSO.

    • Validation: Because fragments require high screening concentrations (up to 1 mM), the final DMSO concentration in the assay must be capped at 1% to prevent solvent-induced kinase denaturation. Include a 1% DMSO vehicle control to establish the 100% kinase activity baseline.

  • Kinase Reaction Incubation:

    • In a 384-well plate, combine 1 µL of the fragment solution, 2 µL of recombinant kinase (e.g., PI3Kα or mTOR), and incubate for 15 minutes at room temperature.

    • Validation: Include Staurosporine (10 µM) as a positive control for pan-kinase inhibition to establish the 0% activity baseline.

  • Initiation via ATP/Substrate:

    • Add 2 µL of ATP/PIP2 substrate mix to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion (The ADP-Glo Step):

    • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent contains an ATPase that actively degrades all unreacted ATP, leaving only the ADP generated by the kinase reaction.

  • Kinase Detection & Luminescence Readout:

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent converts the ADP back into ATP and introduces luciferase/luciferin, generating a luminescent signal directly proportional to kinase activity.

  • Data Validation (Z'-Factor Calculation):

    • Calculate the Z'-factor using the DMSO (negative) and Staurosporine (positive) controls. A self-validating assay must yield a Z' > 0.6 , proving the dynamic range is sufficient to detect weak fragment inhibition.

Workflow Step1 Step 1 Kinase + Fragment Step2 Step 2 ATP + Substrate Step1->Step2 Step3 Step 3 ADP-Glo Reagent Step2->Step3 Step4 Step 4 Detection Reagent Step3->Step4 Step5 Step 5 Luminescence Step4->Step5

Fig 3. Self-validating ADP-Glo kinase assay workflow for fragment cross-reactivity profiling.

Strategic Implications for Drug Development

The cross-reactivity profile of 4-(5-Chloropyrazin-2-yl)morpholine confirms its status as an elite starting point for FBDD. While it inherently cross-reacts with mTOR and other PIKK family members at the fragment stage, its rigid coplanarity and the synthetic versatility of the pyrazine core allow medicinal chemists to rapidly build out into the affinity pocket. By comparing it against pyrimidine and phenyl alternatives, it is clear that the pyrazine scaffold offers the optimal balance of geometry, baseline affinity, and functionalization potential required to generate highly selective, next-generation kinase inhibitors.

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

Evaluating the selectivity of 4-(5-Chloropyrazin-2-YL)morpholine across a panel of kinases

A Researcher's Guide to Kinase Selectivity: Evaluating 4-(5-Chloropyrazin-2-YL)morpholine Introduction: The Selectivity Imperative in Kinase Drug Discovery Protein kinases are a cornerstone of cellular signaling, regulat...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Kinase Selectivity: Evaluating 4-(5-Chloropyrazin-2-YL)morpholine

Introduction: The Selectivity Imperative in Kinase Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from growth and proliferation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one ofthe most intensively pursued drug target classes.[1][2] However, the very nature of the kinome—comprising over 500 members with highly conserved ATP-binding active sites—presents a formidable challenge: designing inhibitors that are selective for a specific kinase target.[2][3]

A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity and adverse clinical side effects that can derail an otherwise promising therapeutic candidate.[2][4] Conversely, a well-characterized "polypharmacology" profile, where a compound intentionally inhibits a specific, desired set of kinases, can offer enhanced therapeutic efficacy.[1] Therefore, rigorous, early-stage evaluation of a compound's selectivity across a broad panel of kinases is not merely a characterization step but a critical component of strategic drug development.

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound, using 4-(5-Chloropyrazin-2-YL)morpholine (CAS No. 1017781-68-8) as a representative model. While specific biological data for this exact molecule is not extensively published, its structure contains moieties frequently found in kinase inhibitors, making it an excellent case study for outlining the necessary experimental workflows and data interpretation required by drug discovery professionals.

Compound Profile: 4-(5-Chloropyrazin-2-YL)morpholine

  • Molecular Formula: C₈H₁₀ClN₃O[5]

  • Molecular Weight: 199.64 g/mol [5]

  • SMILES: ClC1=NC=C(N=C1)N1CCOCC1[5]

The structure features a chloropyrazine ring linked to a morpholine group. The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties and, in some cases, enhance selectivity for specific kinase targets, such as mTOR.[6][7][8] The pyrazine core is also a well-established heterocyclic scaffold in the design of various kinase inhibitors. The combination of these fragments warrants a thorough investigation into its kinase selectivity profile to understand its potential as a chemical probe or therapeutic lead.

Strategic Approach to Selectivity Profiling: A Two-Tiered System

To build a trustworthy and comprehensive selectivity profile, we advocate a two-tiered approach that leverages the strengths of both biochemical and cell-based assays.

  • Tier 1: Broad Biochemical Profiling. The initial step involves a high-throughput, cell-free assay to screen the compound against a large, diverse panel of kinases. This provides a rapid, cost-effective overview of the compound's intrinsic affinities for various kinase targets under controlled conditions.

  • Tier 2: Focused Cell-Based Validation. Hits and near-neighbors identified in the biochemical screen are then validated in a cellular context. This is a critical step, as it provides more physiologically relevant data by accounting for factors like cell membrane permeability, intracellular target engagement, and competition with endogenous ATP.[9][10]

This dual-methodology approach creates a self-validating system, where the consistency (or divergence) of data between cell-free and in-cell formats provides deeper insights into the compound's true biological activity.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the comprehensive workflow for evaluating the selectivity of a test compound like 4-(5-Chloropyrazin-2-YL)morpholine.

G cluster_prep Phase 1: Preparation cluster_biochem Phase 2: Biochemical Screen (Tier 1) cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_cellular Phase 4: Cellular Validation (Tier 2) cluster_report Phase 5: Final Profile Compound Test Compound (4-(5-Chloropyrazin-2-YL)morpholine) DMSO_Stock Prepare 10 mM Stock in 100% DMSO Compound->DMSO_Stock Serial_Dilution Create Serial Dilutions for Dose-Response DMSO_Stock->Serial_Dilution Assay_Plate Dispense Compound, Kinases, Substrates & ATP (at Km) to 384-well plate Serial_Dilution->Assay_Plate Kinase_Panel Select Broad Kinase Panel (e.g., 24-Kinase General Panel) Kinase_Panel->Assay_Plate Incubate_Biochem Incubate at RT for 60 min Assay_Plate->Incubate_Biochem ADP_Glo Add ADP-Glo™ Reagents to Measure Kinase Activity Incubate_Biochem->ADP_Glo Luminescence Read Luminescence ADP_Glo->Luminescence Data_Norm Normalize Data to Controls (% Inhibition) Luminescence->Data_Norm IC50_Calc Calculate IC50 Values for Active Kinases Data_Norm->IC50_Calc Hit_Selection Identify On-Target & Potent Off-Target Hits (e.g., >50% Inhibition @ 1µM) IC50_Calc->Hit_Selection Cell_Culture Culture HEK293 Cells Expressing NanoLuc®-Kinase Fusions Hit_Selection->Cell_Culture Cell_Dispense Dispense Cells into Assay Plate Cell_Culture->Cell_Dispense Compound_Dose Add Test Compound & NanoBRET™ Tracer Cell_Dispense->Compound_Dose Incubate_Cell Incubate and Equilibrate Compound_Dose->Incubate_Cell BRET_Read Read BRET Signal Incubate_Cell->BRET_Read Cell_Analysis Calculate Cellular IC50 & Target Occupancy BRET_Read->Cell_Analysis Final_Report Generate Comprehensive Selectivity Report Cell_Analysis->Final_Report

Caption: A two-tiered workflow for robust kinase selectivity profiling.

Tier 1 Protocol: ADP-Glo™ Kinase Assay (Biochemical Screen)

This protocol outlines the steps for a biochemical screen using a commercially available system like the Promega Kinase Selectivity Profiling System, which relies on the ADP-Glo™ luminescent assay technology.[11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Rationale for Key Choices:

  • ATP Concentration: Assays are run with the ATP concentration set to the approximate Michaelis-Menten constant (Km) for each individual kinase. This ensures that the resulting IC50 values more closely reflect the intrinsic binding affinity (Ki) of the inhibitor, providing a standardized and sensitive measure for comparison across different kinases.[1]

  • Assay Technology: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference, making it a reliable platform for high-throughput screening.[11]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(5-Chloropyrazin-2-YL)morpholine in 100% DMSO.

    • For single-dose screening, create a working solution to achieve a final assay concentration of 1 µM.

    • For dose-response curves, perform a 10-point serial dilution series in DMSO.

  • Reagent Preparation:

    • Reconstitute and prepare working stocks of kinases, substrates, and cofactors as per the manufacturer's instructions (e.g., Promega Kinase Selectivity Profiling System).[11] The kinases are typically provided in convenient 8-tube strips.

  • Kinase Reaction:

    • Set up the assay in a 384-well plate.

    • To appropriate wells, add:

      • 1 µL of test compound dilution or DMSO (vehicle control).

      • 2 µL of the Kinase/Substrate/Cofactor mix.

      • 2 µL of ATP solution (prepared to yield a final concentration at the Km for each kinase).

    • Include "no kinase" negative controls to measure background signal.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all data points.

    • Calculate the percent kinase inhibition relative to the vehicle (DMSO) control wells.

    • For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Interpretation and Presentation

The output of the Tier 1 screen is a quantitative measure of inhibition across the kinase panel. This data is best summarized in a table for clear comparison.

Table 1: Hypothetical Biochemical Selectivity Profile of 4-(5-Chloropyrazin-2-YL)morpholine

Kinase FamilyKinase Target% Inhibition @ 1 µMIC50 (nM)
TK ABL112%>10,000
TK SRC25%>10,000
TK EGFR8%>10,000
CMGC CDK2/cyclin A91%85
CMGC GSK3B65%850
AGC AKT115%>10,000
AGC PKA5%>10,000
CAMK CAMK2D18%>10,000
STE MEK14%>10,000
TKL AURKA98%15
TKL AURKB82%150

This data is illustrative and does not represent experimentally verified results.

Analysis of Hypothetical Data:

Based on this hypothetical profile, 4-(5-Chloropyrazin-2-YL)morpholine would be identified as a potent and selective inhibitor of the Aurora kinase family, with primary activity against AURKA (IC50 = 15 nM). It shows moderate activity against the related kinase AURKB and the cell cycle kinase CDK2. Its weak activity against other kinases from different families (TK, AGC, CAMK, STE) suggests a favorable initial selectivity profile.

These primary hits (AURKA, AURKB, CDK2) would be prioritized for validation in the Tier 2 cell-based assay to confirm their activity in a more complex biological environment.

Conclusion: From Data to Decision

The systematic evaluation of kinase inhibitor selectivity is fundamental to modern drug discovery. A multi-tiered approach, beginning with broad biochemical profiling and progressing to focused cellular validation, provides the robust and actionable data needed to make informed decisions. This process allows researchers to identify compounds with the highest potential for therapeutic success, de-risk development by uncovering potential off-target liabilities early, and ultimately accelerate the journey toward more precise and effective medicines.[3][12] The framework presented here for 4-(5-Chloropyrazin-2-YL)morpholine serves as a universal guide for the rigorous assessment of any novel kinase inhibitor candidate.

References

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: PubMed URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors Source: PubMed URL: [Link]

  • Title: Cellular Context Influences Kinase Inhibitor Selectivity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors Source: ResearchGate URL: [Link]

  • Title: Target-specific compound selectivity for multi-target drug discovery and repurposing Source: bioRxiv URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold Source: MDPI URL: [Link]

  • Title: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails Source: ScienceDirect URL: [Link]

  • Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: MDPI URL: [Link]

  • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: MDPI URL: [Link]

  • Title: Cracking the Selectivity Challenge in Kinase Drug Discovery Source: Schrödinger URL: [Link]

  • Title: Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative Source: Journal of Al-Nahrain University URL: [Link]

  • Title: Genetic inference of on-target and off-target side-effects of antipsychotic medications Source: PMC - NIH URL: [Link]

  • Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective Source: Taylor & Francis Online URL: [Link]

  • Title: Kinase Drug Discovery: Modern Approaches for Precision Therapeutics Source: PharmaFeatures URL: [Link]

Sources

Validation

A Researcher's Guide to the Identification and Validation of the Biological Target for 4-(5-Chloropyrazin-2-YL)morpholine

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. A critical, and often defining, step in this process is the unambig...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. A critical, and often defining, step in this process is the unambiguous identification and subsequent validation of the molecule's biological target.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach this challenge, using the novel compound 4-(5-Chloropyrazin-2-YL)morpholine as a central case study.

The structure of 4-(5-Chloropyrazin-2-YL)morpholine, featuring a morpholine ring attached to a chloropyrazine moiety, suggests potential interactions with a range of biological targets, as the morpholine scaffold is a privileged structure in medicinal chemistry, known to improve physicochemical properties and interact with key protein families like kinases.[3][4] However, without a confirmed target, its therapeutic potential remains speculative. This document will not assume a pre-existing target; instead, it will delineate a robust, multi-faceted strategy to first identify and then rigorously validate the molecular partner(s) of this compound.

Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step builds upon the last to create a self-validating cascade of evidence. We will explore and compare state-of-the-art methodologies, from initial computational predictions to definitive cellular and biochemical assays, providing both the "how" and the "why" behind each experimental choice.

Part 1: A Comparative Guide to Target Identification Strategies

The first crucial phase is to generate a high-confidence list of putative biological targets. This is not a linear process but rather an integrated approach that combines computational, biochemical, and cell-based methods to triangulate on the most likely candidates.

The Overall Workflow for Target Identification

The journey from a novel compound to a validated target involves a systematic funneling of possibilities. We begin with broad, predictive methods and progressively move towards specific, evidence-based validation.

Target_ID_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Candidate Prioritization cluster_2 Phase 3: Target Validation comp 4-(5-Chloropyrazin-2-YL)morpholine comp_methods Computational Prediction (Docking, Pharmacophore) comp->comp_methods Investigate biochem_methods Biochemical Screening (Affinity Chromatography, Proteomics) comp->biochem_methods Investigate cell_methods Cell-Based Screening (Phenotypic, Genetic) comp->cell_methods Investigate putative_targets List of Putative Targets comp_methods->putative_targets biochem_methods->putative_targets cell_methods->putative_targets prioritization Data Integration & Scoring (Concordance of Evidence) putative_targets->prioritization validated_target Validated Biological Target prioritization->validated_target Proceed to Validation CETSA_Workflow start 1. Cell Culture Grow cells expressing Target Protein treat 2. Compound Treatment Incubate cells with Vehicle (DMSO) or 4-(5-Chloropyrazin-2-YL)morpholine start->treat heat 3. Heat Shock Aliquot cells and heat at a range of temperatures (e.g., 40-70°C) treat->heat lyse 4. Cell Lysis Lyse cells by freeze-thaw cycles to release soluble proteins heat->lyse separate 5. Separation Centrifuge to pellet aggregated, denatured proteins lyse->separate analyze 6. Analysis Collect supernatant and quantify soluble Target Protein via Western Blot separate->analyze result 7. Result Interpretation Plot soluble protein vs. temperature. A shift indicates stabilization/binding. analyze->result Signaling_Pathway cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates KinaseX Kinase X (Validated Target) Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Compound 4-(5-Chloropyrazin-2-YL)morpholine Compound->KinaseX Inhibits

Sources

Comparative

Reproducibility of experimental results with 4-(5-Chloropyrazin-2-YL)morpholine

As a Senior Application Scientist, I frequently oversee the optimization of synthetic routes for kinase inhibitors (e.g., PI3K, mTOR, and ATR targets). A ubiquitous and privileged pharmacophore in this space is 4-(5-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the optimization of synthetic routes for kinase inhibitors (e.g., PI3K, mTOR, and ATR targets). A ubiquitous and privileged pharmacophore in this space is 4-(5-Chloropyrazin-2-yl)morpholine (CAS 1017781-68-8)[1]. While it is a highly cost-effective building block, researchers often encounter batch-to-batch reproducibility issues during late-stage functionalization. The core challenge lies in the specific reactivity of the C-Cl bond on an electron-deficient pyrazine ring.

This guide provides an objective comparison between 4-(5-Chloropyrazin-2-yl)morpholine and its brominated alternative, 4-(5-Bromopyrazin-2-yl)morpholine (CAS 955050-08-5)[2]. By understanding the thermodynamic and kinetic causality behind these substrates, we can engineer self-validating experimental protocols that guarantee reproducible yields in both palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) workflows.

Mechanistic Causality: Chloro vs. Bromo Pyrazines

The reproducibility of cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) is fundamentally dictated by the oxidative addition step[3].

1. Cross-Coupling Reactivity (Oxidative Addition) The bond dissociation energy of the C-Cl bond is significantly higher than that of the C-Br bond. Consequently, the reactivity hierarchy for palladium-catalyzed oxidative addition strictly follows I > Br > Cl > F [4]. When using 4-(5-Chloropyrazin-2-yl)morpholine, standard first-generation catalysts like Pd(PPh₃)₄ often fail or yield inconsistent results due to incomplete oxidative addition. To achieve reproducibility comparable to the bromo-alternative, one must utilize electron-rich, sterically demanding ligands (e.g., XPhos or BrettPhos) that lower the activation barrier for the recalcitrant C-Cl bond[3].

2. SNAr Reactivity (Meisenheimer Intermediate) Conversely, if your synthetic strategy relies on nucleophilic aromatic substitution, the reactivity trend reverses (F > Cl > Br > I )[4]. The highly electronegative chlorine atom efficiently stabilizes the negative charge in the Meisenheimer intermediate. Here, 4-(5-Chloropyrazin-2-yl)morpholine outperforms the brominated analog, offering faster reaction times and fewer side products[4].

Quantitative Data Presentation

The following table summarizes the comparative performance of these two building blocks under standardized conditions to guide your procurement and synthetic strategy.

Parameter4-(5-Chloropyrazin-2-yl)morpholine4-(5-Bromopyrazin-2-yl)morpholine
CAS Number 1017781-68-8[1]955050-08-5[2]
Suzuki Coupling Reactivity Moderate (Requires e⁻-rich ligands)High (Standard ligands suffice)
SNAr Reactivity Excellent (Fast conversion)Good (Slower conversion)
Recommended Catalyst Pd₂(dba)₃ + XPhosPd(dppf)Cl₂
Typical Yield (Suzuki) 80 - 85% (with optimized protocol)85 - 90%
Cost & Availability Highly cost-effectiveModerately expensive

Catalytic Pathway Visualization

To understand where reaction failures occur with the chlorinated substrate, we must map the catalytic cycle. The diagram below highlights the critical bottleneck.

CatalyticCycle Pd0 Pd(0) + Ligand (Active Catalyst) OA Oxidative Addition (Rate Limiting for C-Cl) Pd0->OA 4-(5-Chloropyrazin-2-yl)morpholine TM Transmetalation (Boronic Acid Addition) OA->TM Ar-Pd(II)-Cl Complex RE Reductive Elimination (Product Formation) TM->RE Ar-Pd(II)-Ar' Complex RE->Pd0 Target Product Release

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure absolute reproducibility when utilizing 4-(5-Chloropyrazin-2-yl)morpholine, I have designed the following self-validating protocol. This system relies on strict atmospheric control and catalyst pre-activation to overcome the high activation barrier of the C-Cl bond[5].

Materials Required:

  • 4-(5-Chloropyrazin-2-yl)morpholine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5.0 mol%)

  • K₃PO₄ (anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/purple.

    • Causality: Pre-forming the active monoligated Pd(0)-XPhos complex prevents catalyst degradation and ensures maximum oxidative addition efficiency before introducing the challenging chloropyrazine substrate.

  • Substrate & Base Addition: Add 4-(5-Chloropyrazin-2-yl)morpholine, the arylboronic acid, and finely ground anhydrous K₃PO₄.

    • Causality: K₃PO₄ provides sufficient basicity to facilitate transmetalation without causing hydrolytic cleavage of the morpholine ring, a common side reaction when using stronger bases like NaOH.

  • Strict Degassing: Add the water co-solvent, then subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Palladium(0) is highly susceptible to oxidation. Even trace amounts of O₂ will form catalytically inactive palladium black, which is the primary cause of batch-to-batch variability in chloropyrazine cross-couplings[5].

  • Reaction & In-Process Control (IPC): Heat the reaction to 100°C. Perform LC-MS sampling at 2h, 4h, and 12h.

    • Causality: The 2h timepoint validates successful oxidative addition (indicated by the disappearance of the starting material). The 12h timepoint ensures complete reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure. Purify via flash chromatography.

Workflow Prep 1. Catalyst Pre-activation Pd2(dba)3 + XPhos for 15 min Degas 2. Atmospheric Control Freeze-pump-thaw (3x cycles) Prep->Degas React 3. Cross-Coupling 100°C, K3PO4 base, 12h Degas->React Monitor 4. In-Process Validation LC-MS tracking at 2h, 4h, 12h React->Monitor

Fig 2: Self-validating experimental workflow for reproducible chloropyrazine cross-coupling.

Conclusion

While 4-(5-Bromopyrazin-2-yl)morpholine offers a lower energy barrier for cross-coupling, 4-(5-Chloropyrazin-2-yl)morpholine is vastly more cost-effective and highly reactive in SNAr pathways. By applying rational catalyst selection (e.g., Pd₂(dba)₃/XPhos) and rigorous degassing, researchers can completely mitigate the inherent challenges of the C-Cl bond, achieving highly reproducible, scalable results for kinase inhibitor development.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.